Product packaging for 6-phospho-2-dehydro-D-gluconate(1-)(Cat. No.:)

6-phospho-2-dehydro-D-gluconate(1-)

Cat. No.: B1238391
M. Wt: 273.11 g/mol
InChI Key: ZKUSPPOKDDRMIU-JJYYJPOSSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-phospho-2-dehydro-D-gluconate(1-) is a key biochemical intermediate with the chemical formula C6H10O10P- and the ChEBI ID 20750 . This compound plays a central role in the oxidative phase of the pentose phosphate pathway, a critical metabolic process for glucose turnover . It is primarily generated from 6-Phospho-D-gluconate in a reversible reaction catalyzed by the enzyme phosphogluconate 2-dehydrogenase (EC 1.1.1.43), which simultaneously reduces NADP+ to NADPH . The resulting NADPH is an essential reducing agent for biosynthetic processes and oxidative stress management within cellular systems. Furthermore, this compound is a pivotal branch-point metabolite; while its primary route is in the pentose phosphate pathway, it also serves as a substrate in the Entner-Doudoroff pathway, an alternative route for glucose metabolism in some microorganisms . Researchers value 6-phospho-2-dehydro-D-gluconate(1-) for studying metabolic flux, enzyme kinetics, and energy metabolism in various biological models. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O10P- B1238391 6-phospho-2-dehydro-D-gluconate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O10P-

Molecular Weight

273.11 g/mol

IUPAC Name

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate

InChI

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-1/t2-,3-,4+/m1/s1

InChI Key

ZKUSPPOKDDRMIU-JJYYJPOSSA-M

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of 2-Keto-6-Phosphogluconate in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 2-keto-6-phosphogluconate is a critical step in the Entner-Doudoroff (ED) pathway, a central metabolic route for carbohydrate catabolism in many bacteria.[1][2] This pathway is particularly prominent in Gram-negative bacteria such as Pseudomonas and Zymomonas mobilis, and it also occurs in certain Gram-positive bacteria and archaea.[1] Unlike the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has a unique set of enzymes and a different energy yield, producing one molecule of ATP, one NADH, and one NADPH per molecule of glucose catabolized.[1] Understanding the intricacies of this pathway, its key enzymes, and its regulation is paramount for various applications, including metabolic engineering, the development of novel antimicrobial agents, and the production of bio-based chemicals. This guide provides a comprehensive overview of the biosynthesis of 2-keto-6-phosphogluconate, detailing the enzymatic reactions, kinetic parameters, experimental protocols, and regulatory networks.

The Core Pathway: From Glucose-6-Phosphate to 2-Keto-6-Phosphogluconate

The formation of 2-keto-6-phosphogluconate from glucose-6-phosphate involves two key enzymatic steps:

  • Oxidation of Glucose-6-Phosphate: The pathway is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH) , which catalyzes the NADP+-dependent oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. This lactone is then hydrolyzed, either spontaneously or by a lactonase, to form 6-phosphogluconate.

  • Dehydration of 6-Phosphogluconate: The subsequent and defining step is the dehydration of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydratase (6PGDH) , to yield the target molecule, 2-keto-6-phosphogluconate.[1]

This 2-keto-6-phosphogluconate is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which can enter the lower stages of glycolysis.[3]

Quantitative Data on Key Enzymes

The efficiency and regulation of the 2-keto-6-phosphogluconate biosynthesis are dictated by the kinetic properties of its core enzymes. The following tables summarize key kinetic parameters for glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase from various bacterial species.

Table 1: Kinetic Parameters of Bacterial Glucose-6-Phosphate Dehydrogenase (G6PDH)

Bacterial SpeciesSubstrateKm (mM)Vmax (U/mg)CoenzymeReference
Corynebacterium glutamicumGlucose-6-Phosphate--NADP+[4]
Corynebacterium glutamicumNADP+---[4]
Haloferax volcaniiGlucose2.2 ± 0.2174 ± 5NADP+[5]
Haloferax volcaniiNADP+0.09 ± 0.01215 ± 10-[5]

Table 2: Kinetic Parameters of Bacterial 6-Phosphogluconate Dehydrogenase (6PGDH)

Bacterial SpeciesSubstrateKm (mM)Vmax (U/mg)CoenzymeReference
Corynebacterium glutamicum6-Phosphogluconate--NADP+[4][6]
Corynebacterium glutamicumNADP+---[4][6]
Haloferax volcaniiD-Gluconate3.2 ± 0.420.4 ± 1.2-[5]
Unspecified Bacterium6-Phospho-D-gluconate0.95-NAD+[7]
Unspecified BacteriumNAD+0.32--[7]

Experimental Protocols

Accurate characterization of the 2-keto-6-phosphogluconate biosynthesis pathway relies on robust experimental methodologies. This section provides detailed protocols for key experiments.

Protocol 1: Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol is adapted from standard spectrophotometric methods for measuring G6PDH activity.

Principle: The activity of G6PDH is determined by monitoring the reduction of NADP+ to NADPH, which is measured by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.

  • Substrate Solution: 10 mM Glucose-6-Phosphate (G6P).

  • Coenzyme Solution: 10 mM NADP+.

  • Bacterial Cell Extract: Prepared by sonication or enzymatic lysis of bacterial cells, followed by centrifugation to obtain a clear supernatant.

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 850 µl Assay Buffer

    • 50 µl 10 mM NADP+

    • 50 µl Bacterial Cell Extract

  • Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADP+ reduction.

  • Initiate the reaction by adding 50 µl of 10 mM G6P solution and mix immediately by inverting the cuvette.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified conditions. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

Protocol 2: Assay for 6-Phosphogluconate Dehydratase (6PGDH) Activity

This protocol is a coupled enzyme assay to determine 6PGDH activity.

Principle: The product of the 6PGDH reaction, 2-keto-6-phosphogluconate, is cleaved by an excess of KDPG aldolase to produce pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate Solution: 10 mM 6-Phosphogluconate.

  • Coupling Enzyme Solution: A mixture containing KDPG aldolase (e.g., 10 units/ml) and lactate dehydrogenase (e.g., 20 units/ml).

  • NADH Solution: 5 mM NADH.

  • Bacterial Cell Extract: Prepared as described in Protocol 1.

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 800 µl Assay Buffer

    • 50 µl 5 mM NADH

    • 50 µl Coupling Enzyme Solution

    • 50 µl Bacterial Cell Extract

  • Incubate the mixture at the desired temperature for 5 minutes.

  • Initiate the reaction by adding 50 µl of 10 mM 6-phosphogluconate solution and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • One unit of 6PGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-keto-6-phosphogluconate per minute under the specified conditions.

Protocol 3: Metabolite Extraction and Quantification of 2-Keto-6-Phosphogluconate

This protocol describes the extraction of intracellular metabolites from bacterial cells and their quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolite Extraction:

  • Rapidly quench the metabolism of a bacterial cell culture by adding a cold quenching solution (e.g., 60% methanol at -40°C).

  • Harvest the cells by centrifugation at a low temperature.

  • Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using sonication or bead beating while keeping the sample on ice.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

Quantification by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the metabolites on a suitable chromatography column (e.g., a HILIC or reversed-phase column).

  • Detect and quantify 2-keto-6-phosphogluconate using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transition.

  • Use a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Regulation

The biosynthesis of 2-keto-6-phosphogluconate is tightly regulated to meet the metabolic needs of the cell. In Escherichia coli, the expression of the edd and eda genes, encoding 6-phosphogluconate dehydratase and KDPG aldolase respectively, is controlled by several regulators.[8][9][10] The GntR repressor controls the induction of the edd-eda operon in the presence of gluconate.[8][9] Furthermore, the transcription of eda is initiated from multiple promoters, allowing for its induction under different conditions, including growth on glucuronate and phosphate limitation.[8]

Below is a DOT script for a Graphviz diagram illustrating the core biosynthesis pathway and its regulation in E. coli.

Biosynthesis_of_2_Keto_6_Phosphogluconate cluster_pathway Biosynthesis Pathway cluster_regulation Regulation in E. coli Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate  Glucose-6-Phosphate  Dehydrogenase (G6PDH)  (zwf) 2-Keto-6-Phosphogluconate 2-Keto-6-Phosphogluconate 6-Phosphogluconate->2-Keto-6-Phosphogluconate  6-Phosphogluconate  Dehydratase (6PGDH)  (edd) Gluconate Gluconate GntR GntR Gluconate->GntR induces edd_gene edd gene GntR->edd_gene represses

Caption: Biosynthesis pathway of 2-keto-6-phosphogluconate and its regulation by GntR in E. coli.

Experimental and Logical Workflows

To effectively study this pathway, a structured experimental workflow is essential. The following diagram illustrates a typical workflow for characterizing the biosynthesis of 2-keto-6-phosphogluconate in a bacterial strain.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_metabolomics Metabolite Analysis cluster_analysis Data Analysis and Interpretation A Bacterial Culture Growth B Cell Harvesting A->B C Cell Lysis B->C D Preparation of Cell-Free Extract C->D G Metabolite Extraction C->G E G6PDH Activity Assay (Spectrophotometric) D->E F 6PGDH Activity Assay (Coupled Enzyme Assay) D->F I Determination of Kinetic Parameters E->I F->I H LC-MS/MS Analysis of 2-Keto-6-Phosphogluconate G->H J Quantification of Intracellular Metabolites H->J K Pathway Modeling and Flux Analysis I->K J->K

Caption: A typical experimental workflow for studying the 2-keto-6-phosphogluconate biosynthesis pathway.

The Entner-Doudoroff pathway does not operate in isolation. Its activity is intricately linked with other central metabolic pathways, such as the pentose phosphate pathway and glycolysis. The following diagram illustrates these logical relationships.

Logical_Relationships cluster_ED Entner-Doudoroff Pathway cluster_PPP Pentose Phosphate Pathway Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate G6PDH 2-Keto-6-Phosphogluconate 2-Keto-6-Phosphogluconate 6-Phosphogluconate->2-Keto-6-Phosphogluconate 6PGDH Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Glyceraldehyde-3-P Glyceraldehyde-3-P 2-Keto-6-Phosphogluconate->Glyceraldehyde-3-P Pyruvate Pyruvate 2-Keto-6-Phosphogluconate->Pyruvate Glyceraldehyde-3-P->Pyruvate Lower Glycolysis TCA Cycle TCA Cycle Pyruvate->TCA Cycle Nucleotide\nBiosynthesis Nucleotide Biosynthesis Ribulose-5-Phosphate->Nucleotide\nBiosynthesis

Caption: Interplay of the Entner-Doudoroff pathway with other central metabolic routes.

Conclusion

The biosynthesis of 2-keto-6-phosphogluconate via the Entner-Doudoroff pathway represents a significant route of carbon metabolism in a diverse range of bacteria. A thorough understanding of the enzymes, their kinetics, and the regulatory networks governing this pathway is crucial for advancing research in microbiology, biotechnology, and drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the intricacies of this vital metabolic pathway and leverage this knowledge for innovative applications.

References

The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a pivotal intermediate in microbial carbon metabolism, primarily associated with the Entner-Doudoroff (ED) pathway. This pathway represents a crucial alternative to the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways for the catabolism of carbohydrates. The production and subsequent cleavage of KDPG are hallmark reactions of the ED pathway, which is prevalent in many Gram-negative bacteria and some Gram-positive bacteria and archaea. This technical guide provides an in-depth exploration of the function of 6-phospho-2-dehydro-D-gluconate, the enzymes responsible for its metabolism, and its significance in the broader context of microbial physiology and adaptation. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and regulatory networks to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Entner-Doudoroff Pathway and its Key Intermediate

The Entner-Doudoroff (ED) pathway is a streamlined metabolic route for the oxidation of glucose and other sugar acids.[1] It is particularly prominent in bacteria that lack phosphofructokinase, a key enzyme of glycolysis.[2] The pathway is characterized by a unique set of enzymatic reactions that converge on the formation and subsequent cleavage of 6-phospho-2-dehydro-D-gluconate (KDPG). This intermediate serves as the substrate for KDPG aldolase, which splits it into pyruvate and glyceraldehyde-3-phosphate, linking the ED pathway to lower glycolysis and the tricarboxylic acid (TCA) cycle. The net energy yield of the ED pathway is one molecule of ATP, one NADH, and one NADPH per molecule of glucose, distinguishing it from the two ATP and two NADH molecules generated in glycolysis.[1]

The Enzymatic Machinery of KDPG Metabolism

The metabolism of 6-phospho-2-dehydro-D-gluconate is orchestrated by two key enzymes that define the core of the Entner-Doudoroff pathway.

Formation of 6-Phospho-2-dehydro-D-gluconate: 6-Phosphogluconate Dehydratase (Edd)

6-Phosphogluconate dehydratase (EC 4.2.1.12) catalyzes the dehydration of 6-phosphogluconate to yield 6-phospho-2-dehydro-D-gluconate.[3] This irreversible reaction is the committed step of the ED pathway. The enzyme is typically a monomer or homodimer and contains an iron-sulfur cluster that is essential for its catalytic activity and renders it sensitive to oxidative stress.[3]

Cleavage of 6-Phospho-2-dehydro-D-gluconate: 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)

2-Keto-3-deoxy-6-phosphogluconate aldolase (EC 4.1.2.14) performs a retro-aldol cleavage of KDPG, yielding pyruvate and glyceraldehyde-3-phosphate.[4] This reaction is reversible and mechanistically classified as a Class I aldolase, utilizing a lysine residue in the active site to form a Schiff base intermediate with the substrate.[4]

Quantitative Data on Key Enzymes

The kinetic parameters of 6-phosphogluconate dehydratase and KDPG aldolase vary across different microbial species, reflecting their adaptation to diverse ecological niches. A summary of available quantitative data is presented below.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Optimal pH
6-Phosphogluconate Dehydratase (Edd) Caulobacter crescentus6-Phosphogluconate0.361.6-8.0
KDPG Aldolase (Eda) Escherichia coliKDPG0.1 ± 0.02-80 ± 28.2
Escherichia coliKDPGal0.2 ± 0.01-4 ± 0.17.5
Thermatoga maritimaKHO200 ± 30-0.40 ± 0.05-

KDPGal: 2-keto-3-deoxy-6-phosphogalactonate; KHO: 2-keto-4-hydroxyoctonoate. Data compiled from various sources.[5]

Metabolic Significance and Regulation

The flux through the Entner-Doudoroff pathway, and consequently the turnover of 6-phospho-2-dehydro-D-gluconate, is tightly regulated to meet the metabolic demands of the cell.

Central Role in Carbon Source Utilization

In many bacteria, particularly in the genus Pseudomonas, the ED pathway is the primary route for glucose catabolism.[6][7] It is also essential for the utilization of other carbon sources, such as gluconate and sugar acids, which are abundant in various environments, including the mammalian gut and plant rhizospheres.[8][9]

Transcriptional Regulation of the ED Pathway

The expression of the edd and eda genes is often coordinately regulated by transcriptional regulators that sense the availability of specific carbon sources.

  • In Escherichia coli , the GntR regulon controls the expression of genes involved in gluconate catabolism, including the edd and eda genes.[8]

  • In Pseudomonas species , a more complex regulatory network involving multiple transcriptional regulators, such as HexR and GntR, governs the expression of the ED pathway genes in response to various sugars and sugar acids.[7][10] HexR typically acts as a repressor of the zwf (glucose-6-phosphate dehydrogenase), pgl (6-phosphogluconolactonase), eda, and edd genes, with 2-keto-3-deoxy-6-phosphogluconate (KDPG) acting as an inducer that releases HexR-mediated repression.[10] GntR, in turn, regulates the expression of gluconate permease (GntP) and its own expression, with gluconate and 6-phosphogluconate serving as inducers.[7]

ED_Pathway_Regulation cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Glucose G6P Glucose-6-P Glucose->G6P Phosphorylation Gluconate Gluconate 6PG 6-P-Gluconate Gluconate->6PG Phosphorylation GntR GntR Gluconate->GntR Induces dissociation G6P->6PG zwf, pgl KDPG 6-Phospho-2-dehydro-D-gluconate (KDPG) 6PG->KDPG edd 6PG->GntR Induces dissociation Pyruvate Pyruvate KDPG->Pyruvate GAP Glyceraldehyde-3-P KDPG->GAP HexR HexR KDPG->HexR Induces dissociation TCA Cycle TCA Cycle Pyruvate->TCA Cycle Lower Glycolysis Lower Glycolysis GAP->Lower Glycolysis edd edd gene HexR->edd eda eda gene HexR->eda gntP gntP gene GntR->gntP

Simplified regulatory network of the Entner-Doudoroff pathway in Pseudomonas.

Experimental Protocols

The study of 6-phospho-2-dehydro-D-gluconate and its associated enzymes relies on robust and reproducible experimental methods.

Assay of 6-Phosphogluconate Dehydratase (Edd) Activity

A continuous spectrophotometric coupled assay is commonly used to measure Edd activity.[5] The production of KDPG is coupled to its cleavage by an excess of KDPG aldolase (Eda), and the resulting pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 8.0, containing 5 mM MgCl₂

  • 6-Phosphogluconate (substrate): 10 mM stock solution

  • NADH: 10 mM stock solution

  • KDPG aldolase (coupling enzyme): ~10 U/mL

  • Lactate dehydrogenase (coupling enzyme): ~20 U/mL

  • Enzyme sample (containing Edd)

Procedure:

  • In a cuvette, combine 800 µL of Assay Buffer, 20 µL of 10 mM NADH, 10 µL of KDPG aldolase, and 10 µL of lactate dehydrogenase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding 100 µL of 10 mM 6-phosphogluconate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the Edd activity.

Edd_Assay_Workflow cluster_reagents Reaction Components cluster_reactions Coupled Reactions 6PG 6-Phosphogluconate Reaction1 6-PG -> KDPG 6PG->Reaction1 Edd 6-Phosphogluconate Dehydratase (Sample) Edd->Reaction1 Eda KDPG Aldolase (Coupling Enzyme) Reaction2 KDPG -> Pyruvate + GAP Eda->Reaction2 LDH Lactate Dehydrogenase (Coupling Enzyme) Reaction3 Pyruvate + NADH -> Lactate + NAD+ LDH->Reaction3 NADH NADH NADH->Reaction3 Reaction1->Reaction2 Reaction2->Reaction3 Measurement Monitor Absorbance Decrease at 340 nm Reaction3->Measurement

Workflow for the coupled assay of 6-phosphogluconate dehydratase (Edd).
Assay of KDPG Aldolase (Eda) Activity

Similar to the Edd assay, Eda activity is typically measured using a continuous spectrophotometric coupled assay.[11] The cleavage of KDPG produces pyruvate, which is then measured using lactate dehydrogenase and monitoring NADH oxidation.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • KDPG (substrate): 10 mM stock solution

  • NADH: 10 mM stock solution

  • Lactate dehydrogenase (coupling enzyme): ~20 U/mL

  • Enzyme sample (containing Eda)

Procedure:

  • In a cuvette, combine 850 µL of Assay Buffer, 20 µL of 10 mM NADH, and 10 µL of lactate dehydrogenase.

  • Incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding 100 µL of 10 mM KDPG.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • The rate of NADH oxidation is proportional to the Eda activity.

¹³C-Metabolic Flux Analysis

To quantify the in vivo flux through the Entner-Doudoroff pathway, ¹³C-metabolic flux analysis (¹³C-MFA) is a powerful technique.[12] Microorganisms are cultured on a ¹³C-labeled carbon source, such as [1-¹³C]glucose. The distribution of the ¹³C label in proteinogenic amino acids, which are derived from central metabolic intermediates, is then determined by mass spectrometry or NMR. By analyzing these labeling patterns, the relative contributions of the different central carbon metabolic pathways, including the ED pathway, can be calculated. For example, the cleavage of KDPG derived from [1-¹³C]glucose results in unlabeled pyruvate and [3-¹³C]glyceraldehyde-3-phosphate, leading to a specific labeling pattern in alanine (derived from pyruvate) and other amino acids.

Broader Implications and Future Directions

The central role of 6-phospho-2-dehydro-D-gluconate and the Entner-Doudoroff pathway in the metabolism of many microorganisms, including pathogenic and industrially relevant species, makes it an attractive target for various applications.

  • Drug Development: As the ED pathway is essential for the growth of some pathogenic bacteria on specific carbon sources found in the host, the enzymes involved in KDPG metabolism, such as Edd and Eda, represent potential targets for the development of novel antimicrobial agents.

  • Metabolic Engineering: Understanding the regulation and flux through the ED pathway is crucial for the metabolic engineering of microorganisms for the production of biofuels and other valuable chemicals. For instance, redirecting carbon flux through the ED pathway can be advantageous for the production of compounds derived from pyruvate or for optimizing the cellular redox balance.[13]

Future research will likely focus on a more detailed characterization of the regulatory networks controlling the ED pathway in a wider range of microorganisms, the discovery of novel inhibitors for the key enzymes, and the exploitation of this pathway for synthetic biology applications.

Conclusion

6-Phospho-2-dehydro-D-gluconate is more than just a metabolic intermediate; it is a key molecule that defines a major route of carbon metabolism in a significant portion of the microbial world. Its formation and cleavage are central to the Entner-Doudoroff pathway, a pathway of great importance for microbial adaptation, pathogenesis, and biotechnological applications. A thorough understanding of the biochemistry, regulation, and quantification of the flux through this intermediate is essential for advancing our knowledge of microbial metabolism and for harnessing its potential for human benefit. This guide provides a foundational resource for researchers to delve into the fascinating world of this pivotal molecule.

References

An In-depth Technical Guide on the Enzymatic Formation of 6-Phospho-2-dehydro-D-gluconate from 6-Phosphogluconate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 6-phosphogluconate to 6-phospho-2-dehydro-D-gluconate, a key reaction in the Entner-Doudoroff (ED) pathway. This document details the enzyme responsible, its kinetic properties, relevant experimental protocols, and its role in metabolic pathways.

Introduction

The enzymatic dehydration of 6-phosphogluconate to 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a critical step in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many prokaryotes. The enzyme catalyzing this reaction is 6-phosphogluconate dehydratase (EDD) (EC 4.2.1.12). Understanding the function and regulation of this enzyme is crucial for research in microbiology, metabolic engineering, and as a potential target for antimicrobial drug development.

The ED pathway is particularly prominent in Gram-negative bacteria such as Pseudomonas, Azotobacter, and Rhizobium, but is also found in some Gram-positive bacteria and archaea.[1] It is a more ancient pathway for glucose catabolism compared to the Embden-Meyerhof-Parnas (glycolysis) pathway.

The Enzyme: 6-Phosphogluconate Dehydratase (EDD)

6-phosphogluconate dehydratase is a hydro-lyase that catalyzes the dehydration of 6-phospho-D-gluconate to form 2-dehydro-3-deoxy-6-phospho-D-gluconate and water. This irreversible reaction commits the substrate to the ED pathway.

Reaction: 6-Phospho-D-gluconate ⇌ 2-Dehydro-3-deoxy-6-phospho-D-gluconate + H₂O

Quantitative Data on 6-Phosphogluconate Dehydratase

The kinetic properties of 6-phosphogluconate dehydratase can vary between different organisms. The following table summarizes the available quantitative data for the enzyme from various sources.

OrganismSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)
Caulobacter crescentus6-Phosphogluconate0.361.68.037
Haloferax volcanii2-Keto-3-deoxy-6-phosphogluconate (reverse reaction)0.29 ± 0.03209 ± 12~7.0Not specified
Zymomonas mobilis6-PhosphogluconateNot specifiedNot specifiedNot specifiedNot specified
Escherichia coli6-PhosphogluconateNot specifiedNot specifiedNot specifiedNot specified

Metabolic Pathway: The Entner-Doudoroff Pathway

The formation of 6-phospho-2-dehydro-D-gluconate is the second committed step in the Entner-Doudoroff pathway. This pathway begins with the phosphorylation of glucose and its oxidation to 6-phosphogluconate, which then enters the dehydration step catalyzed by EDD. The resulting KDPG is subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.

Entner_Doudoroff_Pathway cluster_inputs cluster_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) PG6 6-Phosphogluconate G6P->PG6 Glucose-6-phosphate dehydrogenase (NADP+ -> NADPH) KDPG 6-Phospho-2-dehydro- D-gluconate (KDPG) PG6->KDPG 6-Phosphogluconate dehydratase (EDD) GAP Glyceraldehyde- 3-phosphate KDPG->GAP KDPG aldolase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase Pyruvate2 Pyruvate GAP->Pyruvate2 Glycolysis (2 ADP -> 2 ATP) (NAD+ -> NADH) ATP ATP NADH NADH NADPH NADPH

Figure 1: The Entner-Doudoroff Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-phosphogluconate dehydratase.

Recombinant Expression and Purification of 6-Phosphogluconate Dehydratase

This protocol is adapted for the expression of His-tagged EDD in E. coli.

  • Gene Cloning and Expression Vector:

    • The gene encoding 6-phosphogluconate dehydratase (edd) is amplified by PCR from the genomic DNA of the source organism.

    • The PCR product is cloned into an expression vector (e.g., pET series) containing an N-terminal or C-terminal polyhistidine tag (His-tag).

    • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

  • Cell Lysis and Clarification:

    • The bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • The cells are lysed by sonication or using a French press on ice.

    • The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with the lysis buffer.

    • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged EDD is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Protein Purity and Concentration:

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • The protein concentration is determined using a standard method such as the Bradford or BCA assay.

    • If necessary, the purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Activity Assay

The activity of 6-phosphogluconate dehydratase can be determined using a coupled spectrophotometric assay.

  • Principle: The formation of KDPG by EDD is coupled to its cleavage by KDPG aldolase, which produces pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reagents:

    • Assay buffer: 100 mM HEPES, pH 8.0.

    • 6-phosphogluconate (substrate).

    • NADH.

    • KDPG aldolase (auxiliary enzyme).

    • Lactate dehydrogenase (auxiliary enzyme).

    • Purified 6-phosphogluconate dehydratase.

  • Procedure:

    • In a cuvette, combine the assay buffer, NADH, KDPG aldolase, and lactate dehydrogenase.

    • Add the purified 6-phosphogluconate dehydratase and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate, 6-phosphogluconate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Determination of Kinetic Parameters
  • Procedure:

    • The enzyme activity assay is performed as described above, but with varying concentrations of the substrate, 6-phosphogluconate.

    • The initial reaction rates (v0) are determined for each substrate concentration.

  • Data Analysis:

    • The initial rates are plotted against the substrate concentrations.

    • The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Product Analysis by HPLC-MS and NMR
  • Enzymatic Synthesis of KDPG:

    • A larger-scale reaction is set up with purified EDD and 6-phosphogluconate.

    • The reaction is allowed to proceed to completion, which can be monitored by TLC or the enzyme activity assay.

  • Product Purification:

    • The reaction is stopped, and the enzyme is removed (e.g., by protein precipitation or filtration).

    • The product, KDPG, is purified from the reaction mixture, for example, by ion-exchange chromatography.

  • HPLC-MS Analysis:

    • The purified product is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • This analysis confirms the purity of the product and its molecular weight.

  • NMR Spectroscopy:

    • The structure of the purified product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P NMR).

    • The NMR spectra provide detailed structural information, confirming the identity of the product as 6-phospho-2-dehydro-D-gluconate.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 6-phosphogluconate dehydratase.

Experimental_Workflow cluster_gene Gene Cloning & Expression cluster_protein Protein Purification & Analysis cluster_enzyme Enzyme Kinetics cluster_product Product Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis & Clarification Expression->Cell_Lysis Purification Affinity Chromatography (Ni-NTA) Cell_Lysis->Purification Purity_Analysis SDS-PAGE & Concentration Measurement Purification->Purity_Analysis Activity_Assay Coupled Spectrophotometric Activity Assay Purity_Analysis->Activity_Assay Synthesis Enzymatic Synthesis of KDPG Purity_Analysis->Synthesis Kinetics Determination of Km and Vmax Activity_Assay->Kinetics Product_Purification Product Purification Synthesis->Product_Purification Analysis HPLC-MS & NMR Analysis Product_Purification->Analysis

Figure 2: Experimental workflow for EDD characterization.

Conclusion

This technical guide has provided a detailed overview of the enzymatic formation of 6-phospho-2-dehydro-D-gluconate from 6-phosphogluconate by 6-phosphogluconate dehydratase. The information presented, including quantitative data, detailed experimental protocols, and pathway visualizations, serves as a valuable resource for researchers in microbiology, biochemistry, and drug development. A thorough understanding of this key enzyme of the Entner-Doudoroff pathway can facilitate advancements in metabolic engineering and the discovery of novel antimicrobial agents.

References

The Discovery and Characterization of 6-Phospho-2-Dehydro-D-Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phospho-2-dehydro-D-gluconate, more commonly known in its keto form as 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a pivotal intermediate in prokaryotic carbohydrate metabolism. Its discovery was intrinsically linked to the elucidation of the Entner-Doudoroff (ED) pathway, a unique route for glucose catabolism distinct from the more ubiquitous Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of this key molecule. It includes detailed experimental protocols for its synthesis and analysis, a compilation of kinetic data for its associated enzymes, and graphical representations of the relevant metabolic and experimental workflows.

Discovery and Historical Context

The Entner-Doudoroff pathway was first described in 1952 by Michael Doudoroff and Nathan Entner in the bacterium Pseudomonas saccharophila.[1][2] Their work was prompted by the observation that this organism metabolized glucose through a novel mechanism. The key intermediate of this pathway, 2-keto-3-deoxy-6-phosphogluconate (KDPG), was subsequently identified and crystallized from enzyme preparations that had been incubated with 6-phosphogluconate.[3] The establishment of the two key enzymatic steps, the dehydration of 6-phosphogluconate to KDPG by 6-phosphogluconate dehydratase and the subsequent cleavage of KDPG by KDPG aldolase, solidified the understanding of this unique metabolic route.[3]

Biochemical Properties and Nomenclature

  • Systematic Name: 2-Dehydro-3-deoxy-D-gluconate 6-phosphate

  • Common Name: 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

  • Molecular Formula: C₆H₁₁O₉P

  • Metabolic Role: KDPG is the central intermediate in the Entner-Doudoroff pathway. It is formed from 6-phosphogluconate and is then cleaved into pyruvate and glyceraldehyde-3-phosphate.

Metabolic Pathways Involving 6-Phospho-2-Dehydro-D-Gluconate

6-phospho-2-dehydro-D-gluconate (KDPG) is a key metabolite in the Entner-Doudoroff (ED) pathway. The ED pathway is a primary route for glucose metabolism in many gram-negative bacteria and is also found in some gram-positive bacteria and archaea.

The Entner-Doudoroff Pathway

The ED pathway can be summarized in the following key steps:

  • Glucose Phosphorylation: Glucose is phosphorylated to glucose-6-phosphate.

  • Oxidation: Glucose-6-phosphate is oxidized to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate.

  • Dehydration: 6-phosphogluconate is dehydrated by 6-phosphogluconate dehydratase (EDD) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).

  • Aldol Cleavage: KDPG is cleaved by KDPG aldolase (EDA) into pyruvate and glyceraldehyde-3-phosphate (G3P).

  • Further Metabolism: G3P can then enter the lower stages of glycolysis to be converted to pyruvate.

The net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.

ED_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PGL 6-Phosphoglucono-δ-lactone G6P->PGL Glucose-6-phosphate dehydrogenase PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6-phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase (EDD) PYR Pyruvate KDPG->PYR KDPG aldolase (EDA) G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase (EDA) Glycolysis Glycolysis G3P->Glycolysis

Quantitative Data

The study of 6-phospho-2-dehydro-D-gluconate and its associated enzymes has yielded valuable quantitative data, which is crucial for understanding the kinetics and regulation of the Entner-Doudoroff pathway.

Intracellular Concentration

The intracellular concentration of KDPG can vary depending on the organism and growth conditions. In an engineered Escherichia coli strain lacking KDPG aldolase and overproducing 6-phosphogluconate dehydratase, the intracellular concentration of KDPG was found to increase from undetectable levels to 2.0 mM within 15 seconds after the addition of gluconate.[4][5]

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes involved in KDPG metabolism, 6-phosphogluconate dehydratase (EDD) and 2-keto-3-deoxy-6-phosphogluconate aldolase (EDA), have been characterized in several organisms.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
6-Phosphogluconate Dehydratase (EDD) Caulobacter crescentus6-Phosphogluconate0.361.6--[6][7]
KDPG Aldolase (EDA) Escherichia coliKDPG0.1 ± 0.02-80 ± 28.0 x 10⁵[8]
KDPG Aldolase (EDA) Escherichia coli2-keto-3-deoxy-6-phosphogalactonate (KDPGal)0.2 ± 0.01-4 ± 0.11.9 x 10⁴[8]
KDPG Aldolase (EDA) Haloferax volcaniiKDPG-2.14--[9]
KDPG Aldolase (EDA) Haloferax volcaniiPyruvate and GAP (reverse reaction)38 ± 11 (for GAP)161 ± 34--[9]
6-Phosphogluconate Dehydrogenase Corynebacterium glutamicum6-Phosphogluconate0.34-1140 min⁻¹-[10]
6-Phosphogluconate Dehydrogenase Bass Liver6-Phosphogluconate0.02666---[11]
6-Phosphogluconate Dehydrogenase Bass LiverNADP0.00088---[11]

Note: "U" represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. "-" indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-phospho-2-dehydro-D-gluconate.

Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)

This protocol is adapted from a method for the gram-scale biocatalytic production of KDPG using 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).[6][7]

Materials:

  • 6-phosphogluconate (6PG)

  • Recombinant 6-phosphogluconate dehydratase (CcEDD)

  • HEPES buffer (pH 8.0)

  • MnCl₂

  • Trichloroacetic acid (TCA)

  • NaOH

  • L-lactate dehydrogenase

  • NADH

  • KDPG aldolase (for quantification)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6PG.

    • Add purified CcEDD to the reaction mixture.

    • Incubate the reaction at 37°C.

  • Monitoring the Reaction:

    • At regular intervals, take samples from the reaction mixture.

    • Stop the reaction by adding 20% (w/v) TCA and incubating on ice for 10 minutes.

    • Centrifuge the samples to pellet any precipitate.

    • Neutralize the supernatant with NaOH.

  • Quantification of KDPG:

    • Quantify the amount of KDPG produced using a coupled enzyme assay with KDPG aldolase and L-lactate dehydrogenase.

    • The assay mixture should contain HEPES buffer (pH 8.0), NADH, L-lactate dehydrogenase, KDPG aldolase, and the neutralized sample.

    • Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm.

  • Purification:

    • Once the reaction is complete, the KDPG can be purified using standard chromatographic techniques.

KDPG_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_purification Product Purification ReactionSetup 1. Reaction Setup (6PG, CcEDD, Buffer, MnCl₂) Incubation 2. Incubation at 37°C ReactionSetup->Incubation Sampling 3. Sampling Incubation->Sampling Quenching 4. Reaction Quenching (TCA) Sampling->Quenching Quantification 5. KDPG Quantification (Coupled Assay) Quenching->Quantification Purification 6. Chromatographic Purification Quantification->Purification

Enzymatic Assay of 6-Phosphogluconate Dehydratase (EDD)

This is a continuous spectrophotometric assay that couples the formation of KDPG to the oxidation of NADH.[7]

Materials:

  • HEPES buffer (pH 8.0)

  • NADH

  • L-lactate dehydrogenase

  • KDPG aldolase

  • 6-phosphogluconate (substrate)

  • Purified 6-phosphogluconate dehydratase (enzyme sample)

Procedure:

  • Assay Mixture Preparation:

    • In a cuvette, prepare an assay mixture containing 100 mM HEPES buffer (pH 8.0), 0.2 mM NADH, L-lactate dehydrogenase, and KDPG aldolase.

  • Pre-incubation:

    • Pre-incubate the assay mixture at 37°C for 2 minutes to reach thermal equilibrium.

  • Initiation of Reaction:

    • Add the purified CcEDD enzyme solution to the cuvette.

    • Start the reaction by adding the substrate, 6-phosphogluconate.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Recombinant Expression and Purification of 6-Phosphogluconate Dehydratase

This is a general protocol for the expression and purification of a histidine-tagged recombinant enzyme from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for 6-phosphogluconate dehydratase with a His-tag.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase I).

  • Ni-NTA affinity chromatography column and buffers (wash and elution buffers with increasing concentrations of imidazole).

  • Dialysis tubing and storage buffer.

Procedure:

  • Expression:

    • Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

    • Store the purified protein at -80°C.

Enzyme_Purification_Workflow cluster_expression Protein Expression cluster_purification_steps Purification Culture 1. E. coli Culture Induction 2. IPTG Induction Culture->Induction Harvesting 3. Cell Harvesting Induction->Harvesting Lysis 4. Cell Lysis Harvesting->Lysis Chromatography 5. Ni-NTA Affinity Chromatography Lysis->Chromatography Dialysis 6. Dialysis & Storage Chromatography->Dialysis

Analysis of Sugar Phosphates by HPLC-MS

Sample Preparation:

  • Quench metabolism rapidly, for example, by using cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.

  • Dry the polar phase under vacuum and reconstitute in a suitable solvent for LC-MS analysis.

LC-MS Conditions (General Guidance):

  • Column: A column suitable for the separation of polar compounds, such as a porous graphitic carbon or an anion-exchange column.

  • Mobile Phase: A gradient of aqueous ammonium carbonate or ammonium acetate and acetonitrile is often used.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phosphorylated compounds.

  • Detection: Selected reaction monitoring (SRM) or full scan mode can be used for quantification and identification, respectively.

Conclusion

The discovery and characterization of 6-phospho-2-dehydro-D-gluconate have been instrumental in our understanding of microbial carbon metabolism. As the key intermediate of the Entner-Doudoroff pathway, it represents a crucial node in the metabolic network of many organisms. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development who are interested in further exploring the role of this important metabolite and its associated enzymes. Future research in this area may focus on the regulation of the ED pathway and its potential as a target for antimicrobial drug design.

References

The Metabolic Crossroads of 2-Keto-6-Phosphogluconate in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 2-keto-6-phosphogluconate (KDPG) in the model organism Escherichia coli. As a key intermediate in the Entner-Doudoroff (ED) pathway, the metabolism of KDPG is crucial for carbon utilization and cellular energetics, presenting potential targets for metabolic engineering and antimicrobial drug development. This document details the core metabolic pathway, its regulation, quantitative data on key components, and detailed experimental protocols for its investigation.

The Entner-Doudoroff Pathway: The Primary Fate of KDPG

In Escherichia coli, 2-keto-6-phosphogluconate is primarily catabolized through the Entner-Doudoroff (ED) pathway.[1][2][3] This pathway is a distinct route of glucose metabolism that differs from the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways.[1][2] The central role of the ED pathway is to convert 6-carbon sugars into two 3-carbon intermediates.[1][4]

The final step of the ED pathway, and the direct metabolic fate of KDPG, is its cleavage by the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase), encoded by the eda gene.[1][4][5] This reaction yields two key metabolites: pyruvate and glyceraldehyde-3-phosphate (G3P) .[1][4] G3P can then enter the lower stages of glycolysis to generate ATP and reducing equivalents.[1]

The ED pathway is particularly important for the catabolism of sugar acids, such as gluconate and glucuronate, which are abundant in the mammalian gut where E. coli resides.[1][5][6]

Metabolic Pathway of 2-Keto-6-Phosphogluconate

KDPG_Metabolism 6-Phosphogluconate 6-Phosphogluconate KDPG 2-Keto-6-Phosphogluconate 6-Phosphogluconate->KDPG Edd (6-Phosphogluconate dehydratase) Pyruvate Pyruvate KDPG->Pyruvate Eda (KDPG Aldolase) G3P Glyceraldehyde-3-Phosphate KDPG->G3P Eda (KDPG Aldolase) Glycolysis Glycolysis G3P->Glycolysis

Figure 1: The final steps of the Entner-Doudoroff pathway in E. coli, highlighting the cleavage of KDPG.

Quantitative Insights into KDPG Metabolism

Understanding the quantitative aspects of KDPG metabolism is essential for building accurate metabolic models and for targeted genetic manipulation.

Table 1: Enzyme Kinetics of E. coli KDPG Aldolase (Eda)
SubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
2-Keto-3-deoxy-6-phosphogluconate (KDPG)0.180 - 838.0 x 105[7]
2-Keto-3-deoxy-6-phosphogalactonate (KDPGal)0.1 - 0.60.0063 - 0.01-[8]
2-Keto-4-hydroxy-4-(2'-pyridyl)butyrate (KHPB)3211-[8]
2-Keto-3-deoxy-gluconate (KDG)-0.019-[8]
2-Keto-4-hydroxyoctonate (KHO)-2-[8]
Pyruvate-0.0121-[8]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Table 2: Intracellular Concentration of KDPG
StrainConditionIntracellular KDPG Concentration (mM)Reference
E. coli mutant lacking KDPG aldolase and overproducing 6-phosphogluconate dehydratase15 seconds after addition of gluconate2.0[1][9]

Note: In wild-type E. coli under normal growth conditions, the intracellular concentration of KDPG is expected to be very low due to the high efficiency of KDPG aldolase.

Regulation of KDPG Metabolism

The expression of the eda gene, and thus the activity of the ED pathway, is tightly regulated at the transcriptional level in response to the availability of different carbon sources.

Transcriptional Regulation of the eda Gene

The eda gene is part of the edd-eda operon. Its expression is controlled by multiple transcriptional regulators, ensuring that the enzymes of the ED pathway are synthesized only when needed.

  • GntR: This repressor protein controls the induction of the edd-eda operon in the presence of gluconate.[5] In the absence of gluconate, GntR binds to the promoter region of the operon, blocking transcription. When gluconate is present, an intermediate of its metabolism acts as an inducer, causing GntR to dissociate from the DNA and allowing transcription to proceed.

  • KdgR: This repressor regulates the expression of genes involved in the catabolism of uronic acids, such as glucuronate and galacturonate.[5] The catabolism of these sugar acids also proceeds through KDPG, and therefore KdgR also controls eda expression.

  • PhoB: Under conditions of phosphate starvation, the two-component regulatory system PhoR/PhoB is activated. PhoB can directly control the transcription of eda from a specific promoter, suggesting a role for the ED pathway in phosphate-limited environments.[5]

  • CsrA: This post-transcriptional regulator can activate the synthesis of Eda, potentially playing a role in the response to carbon starvation.[5]

Regulatory Network of the eda Gene

Eda_Regulation cluster_inducers Inducing Substrates cluster_regulators Regulators Gluconate Gluconate GntR GntR Gluconate->GntR inactivates Glucuronate Glucuronate KdgR KdgR Glucuronate->KdgR inactivates Phosphate_Starvation Phosphate Starvation PhoB PhoB Phosphate_Starvation->PhoB activates Carbon_Starvation Carbon Starvation CsrA CsrA Carbon_Starvation->CsrA activates eda eda gene (KDPG Aldolase) GntR->eda KdgR->eda PhoB->eda CsrA->eda

Figure 2: Simplified regulatory network of the E. coli eda gene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic fate of KDPG in E. coli.

KDPG Aldolase Activity Assay

This protocol describes a coupled spectrophotometric assay to determine the activity of KDPG aldolase in E. coli cell extracts. The production of pyruvate from KDPG is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH) (10 units/mL)

  • 2-keto-3-deoxy-6-phosphogluconate (KDPG) (10 mM stock solution)

  • E. coli cell-free extract

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and LDH in a cuvette.

  • Add the E. coli cell-free extract to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes to measure any background NADH oxidation.

  • Initiate the reaction by adding a small volume of the KDPG stock solution to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

  • One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Measurement of Intracellular KDPG by HPLC

This protocol outlines the extraction and quantification of intracellular KDPG from E. coli using high-performance liquid chromatography (HPLC).

Materials:

  • E. coli culture grown under desired conditions

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., a mixture of acetonitrile, methanol, and water)

  • Anion-exchange HPLC column

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • KDPG standard for calibration curve

Procedure:

  • Quenching: Rapidly quench the metabolism of a known volume of E. coli culture by mixing with a cold quenching solution to prevent further metabolic activity.

  • Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at a low temperature. Resuspend the cell pellet in a cold extraction solvent. Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

  • Clarification: Centrifuge the cell lysate at high speed to remove cell debris. Collect the supernatant containing the intracellular metabolites.

  • HPLC Analysis:

    • Inject a known volume of the clarified extract onto an anion-exchange HPLC column.

    • Separate the metabolites using an appropriate gradient of a mobile phase (e.g., a gradient of a salt solution like ammonium acetate).

    • Detect the eluting compounds using a UV detector (monitoring at a wavelength where KDPG absorbs) or, for higher specificity and sensitivity, a mass spectrometer.

  • Quantification:

    • Generate a standard curve by running known concentrations of a pure KDPG standard through the HPLC system.

    • Determine the concentration of KDPG in the cell extract by comparing its peak area to the standard curve.

    • Normalize the KDPG concentration to the initial cell number or biomass to obtain the intracellular concentration.

13C-Metabolic Flux Analysis Workflow

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This workflow provides a general overview of applying 13C-MFA to study the ED pathway in E. coli.

Workflow:

  • 13C-Labeling Experiment:

    • Culture E. coli in a defined minimal medium with a 13C-labeled substrate as the primary carbon source (e.g., [1-13C]glucose or a mixture of labeled and unlabeled glucose).

    • Allow the culture to reach a metabolic and isotopic steady state.

  • Sample Collection and Preparation:

    • Rapidly quench metabolism and harvest the cells.

    • Hydrolyze the biomass to obtain proteinogenic amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution for each amino acid fragment.

  • Computational Flux Analysis:

    • Use a metabolic model of E. coli's central carbon metabolism, including the ED pathway.

    • Input the experimentally determined mass isotopomer distributions into a flux analysis software package (e.g., INCA, Metran).

    • The software will then calculate the best-fit metabolic fluxes that explain the observed labeling patterns.

Experimental Workflow for 13C-Metabolic Flux Analysis

MFA_Workflow Start Start Labeling 1. 13C-Labeling Experiment (E. coli culture with 13C-labeled substrate) Start->Labeling Quenching 2. Quenching and Biomass Hydrolysis Labeling->Quenching Derivatization 3. Derivatization of Amino Acids Quenching->Derivatization GCMS 4. GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS Modeling 5. Computational Modeling and Flux Calculation GCMS->Modeling Results Metabolic Flux Map Modeling->Results

Figure 3: A generalized workflow for conducting 13C-Metabolic Flux Analysis in E. coli.

Conclusion

The metabolic fate of 2-keto-6-phosphogluconate in E. coli is a well-defined process central to the Entner-Doudoroff pathway. The cleavage of KDPG by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate is a critical step in the catabolism of various sugar acids. The intricate regulation of the eda gene ensures that this pathway is utilized efficiently in response to environmental cues. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of this metabolic route, paving the way for advancements in metabolic engineering and the discovery of novel antimicrobial strategies.

References

An In-depth Technical Guide to the Characterization of 6-Phosphogluconate Dehydrogenase Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic route operating alongside glycolysis.[1] It catalyzes the irreversible oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate (Ru-5-P), carbon dioxide (CO2), and the reducing equivalent NADPH.[1][2] This reaction is a critical source of NADPH for reductive biosynthesis and for protecting cells against oxidative stress.[1][3] The ribulose-5-phosphate produced is a precursor for nucleotide synthesis.[4] Given its central role in cell proliferation and metabolism, particularly in cancer cells, 6PGD is an important target for drug development.[2][5][6] This guide provides a comprehensive overview of the characterization of 6PGD reaction products, including quantitative data, experimental protocols, and the enzyme's role in metabolic pathways.

The 6-Phosphogluconate Dehydrogenase Reaction

The overall reaction catalyzed by 6PGD is as follows:

6-phospho-D-gluconate + NADP+ ⇌ D-Ribulose 5-phosphate + CO2 + NADPH + H+ [2]

The reaction proceeds through a three-step mechanism:

  • Oxidation of 6-phosphogluconate to a 3-keto intermediate.[7][8]

  • Decarboxylation of the intermediate to form the dienol of ribulose-5-phosphate.[7]

  • Tautomerization of the dienol to the final keto product, ribulose-5-phosphate.[8]

A conserved lysine residue plays a crucial role as the acid/base group in this catalytic process.[7]

6PGD_Reaction_Mechanism cluster_0 6-Phosphogluconate Dehydrogenase Catalyzed Reaction 6PG 6-Phosphogluconate Intermediate 3-keto-6-phosphogluconate (Intermediate) 6PG->Intermediate Oxidation (NADP+ -> NADPH) NADP NADP+ NADP->Intermediate Ru5P_dienol 1,2-enediol of Ribulose-5-Phosphate Intermediate->Ru5P_dienol Decarboxylation (Release of CO2) NADPH NADPH Intermediate->NADPH CO2 CO2 Intermediate->CO2 Ru5P Ribulose-5-Phosphate Ru5P_dienol->Ru5P Tautomerization

Figure 1: The catalytic mechanism of 6-phosphogluconate dehydrogenase.

Characterization of Reaction Products

The primary products of the 6-PGD-catalyzed reaction are Ribulose-5-Phosphate (Ru-5-P), NADPH, and CO2.

  • Ribulose-5-Phosphate (Ru-5-P): A five-carbon sugar phosphate that serves as a precursor for the synthesis of nucleotides and other essential biomolecules.[4][9] It can be further metabolized in the non-oxidative phase of the pentose phosphate pathway.[10][11]

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): A crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis.[3] It also plays a vital role in maintaining cellular redox balance by regenerating reduced glutathione, which protects cells from oxidative damage.[1][3]

  • Carbon Dioxide (CO2): A gaseous product of the decarboxylation step.[1] Its release drives the reaction forward.[9]

Quantitative Analysis of the 6-PGD Reaction

The activity of 6PGD is subject to regulation by substrate availability and product inhibition. High levels of NADPH are known to inhibit the enzyme, while the substrate, 6-phosphogluconate, can act as an activator.[12][13]

Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The following table summarizes key kinetic parameters for 6PGD from different sources.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)InhibitorKi (µM)Reference
Rat Small Intestine6-Phosphogluconate595 ± 2138.91 ± 1.92NADPH31.91 ± 1.31[14]
Rat Small IntestineNADP+53.03 ± 1.998.91 ± 1.92NADPH31.91 ± 1.31[14]
Human Erythrocytes6-Phosphogluconate--Ketotifen8.3 ± 1.7[3]
Human Erythrocytes6-Phosphogluconate--Dacarbazine10.1 ± 0.7[3]
Human Erythrocytes6-Phosphogluconate--Meloxicam50.9 ± 13.2[3]
Human Erythrocytes6-Phosphogluconate--Furosemide127 ± 37.8[3]
Human Erythrocytes6-Phosphogluconate--Methotrexate136.7 ± 25.3[3]

Experimental Protocols for Product Characterization

Spectrophotometric Assay for 6PGD Activity (Measurement of NADPH Production)

This is the most common method for determining 6PGD activity by monitoring the increase in absorbance at 340 nm due to the production of NADPH.[3][15]

Principle: The reduction of NADP+ to NADPH results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the 6PGD activity.

Materials:

  • Assay Buffer: e.g., 100 mM Glycylglycine-NaOH, pH 7.5[15], or 25 mM MES, 150 mM NaCl, 10 mM MgCl2, pH 7.0.[16]

  • 6-Phosphogluconate (6-PG) solution (e.g., 100 mM).[15]

  • NADP+ solution (e.g., 50 mM).[15]

  • Enzyme sample (cell lysate, tissue extract, or purified enzyme).

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Cuvettes.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, and 6-PG. For example, for a 3 mL final volume, mix 24.6 mL of buffer, 3.0 mL of 100 mM 6-PG, and 2.1 mL of 50 mM NADP+.[15]

  • Pipette 3.00 mL of the reaction mixture into a cuvette.[15]

  • Incubate the cuvette at a constant temperature (e.g., 30°C or 37°C) for approximately 3-5 minutes to allow the temperature to equilibrate.[15]

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette and mix immediately.[15][16]

  • Measure the change in absorbance at 340 nm over time (e.g., for 5 minutes) in kinetic mode.[15][16]

  • Calculate the rate of NADPH formation using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6.22 x 10^3 M-1cm-1).

Unit Definition: One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.[15]

6PGD_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, 6-PG, NADP+) start->prep_reagents incubate Incubate Mixture in Cuvette (30°C) prep_reagents->incubate add_enzyme Add Enzyme Sample to Initiate Reaction incubate->add_enzyme measure_abs Measure Absorbance at 340 nm (Kinetic Mode) add_enzyme->measure_abs calculate Calculate 6PGD Activity measure_abs->calculate end_process End calculate->end_process

Figure 2: Workflow for a typical spectrophotometric 6PGD activity assay.
Analytical Methods for Ribulose-5-Phosphate Detection

Direct quantification of Ribulose-5-Phosphate can be achieved using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[10]

a) Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Quench metabolic activity and extract metabolites from the sample.

  • Derivatization: Metabolites are derivatized (e.g., by methoximation and trimethylsilylation) to make them volatile for GC analysis.[17]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times and then identified and quantified by their mass spectra.[17]

b) Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Similar to GC-MS, metabolites are extracted.

  • Chromatographic Separation: Metabolites are separated using a suitable LC column (e.g., reversed-phase).

  • Mass Spectrometry Detection: The eluting compounds are detected and quantified by a mass spectrometer.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides structural information about metabolites.[10] It is particularly useful for metabolic flux analysis using stable isotopes (e.g., 13C-labeled glucose).[10]

Regulatory and Signaling Pathways

6PGD is a crucial enzyme in the oxidative branch of the pentose phosphate pathway, which is tightly integrated with other metabolic pathways like glycolysis.

PPP_and_Glycolysis_Integration cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_biosynthesis Biosynthesis & Redox Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL G6PD G6P->6PGL G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate R5P Ribose-5-Phosphate G3P->R5P 6PG 6-Phosphogluconate 6PGL->6PG NADPH_prod1 NADPH 6PGL->NADPH_prod1 Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD 6PG->Ru5P Ru5P->R5P NADPH_prod2 NADPH Ru5P->NADPH_prod2 Nucleotides Nucleotides R5P->Nucleotides Lipogenesis Lipogenesis NADPH_prod1->Lipogenesis Redox_Balance Redox Balance (Glutathione reduction) NADPH_prod2->Redox_Balance

Figure 3: Integration of 6PGD within the Pentose Phosphate Pathway and Glycolysis.

In cancer cells, the activity of 6PGD is often upregulated to meet the high demand for NADPH and nucleotide precursors.[5][6] The product of the 6PGD reaction, ribulose-5-phosphate, has been shown to inhibit the LKB1-AMPK signaling pathway.[18] This inhibition leads to the activation of acetyl-CoA carboxylase 1 (ACC1) and subsequent lipogenesis, which supports tumor growth.[18]

6PGD_Cancer_Signaling 6PGD 6-Phosphogluconate Dehydrogenase Ru5P Ribulose-5-Phosphate 6PGD->Ru5P NADPH NADPH 6PGD->NADPH LKB1_AMPK LKB1-AMPK Complex Ru5P->LKB1_AMPK inhibits ACC1 ACC1 LKB1_AMPK->ACC1 inhibits Lipogenesis Lipogenesis ACC1->Lipogenesis activates Tumor_Growth Tumor_Growth Lipogenesis->Tumor_Growth Biosynthesis RNA Biosynthesis NADPH->Biosynthesis Redox Redox Homeostasis NADPH->Redox Biosynthesis->Tumor_Growth Redox->Tumor_Growth

Figure 4: 6PGD signaling in cancer cell metabolism and growth.

Role in Drug Development

The elevated expression and activity of 6PGD in various cancers make it an attractive target for anticancer therapies.[5][6] Inhibition of 6PGD can lead to:

  • Decreased production of NADPH, leading to increased reactive oxygen species (ROS) and oxidative stress.[6][18]

  • Reduced synthesis of nucleotides and lipids, thereby slowing down cell proliferation.[18]

  • Activation of the AMPK pathway, which has tumor-suppressive functions.[6]

  • Reversal of resistance to chemotherapy drugs like cisplatin.[5]

Several inhibitors of 6PGD have been developed and are under investigation, including the natural product Physcion and its derivatives.[5][18] The development of selective 6PGD inhibitors represents a promising strategy for cancer treatment.[5]

Conclusion

The characterization of the reaction products of 6-phosphogluconate dehydrogenase is fundamental to understanding its role in cellular metabolism and disease. The primary products, ribulose-5-phosphate and NADPH, are vital for cell growth, proliferation, and survival. The methodologies outlined in this guide provide a framework for the quantitative analysis of these products and the assessment of 6PGD activity. As a key node in metabolic pathways that are often dysregulated in cancer, 6PGD continues to be a high-priority target for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of 6-Phosphogluconate Dehydrogenase (6PGD) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[1] It catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate and CO2, while concurrently reducing NADP+ to NADPH.[1] The NADPH produced is crucial for maintaining cellular redox balance and for biosynthetic reactions.[2] Given its role in cell growth and viability, 6PGD is a significant area of study in various fields, including cancer metabolism and drug development.[2][3][4] This document provides a detailed protocol for assaying 6PGD activity.

Principle of the Assay

The enzymatic activity of 6PGD is determined by monitoring the rate of NADPH production. This is achieved by spectrophotometrically measuring the increase in absorbance at 340 nm, which is characteristic of NADPH.[2][5][6] The reaction catalyzed by 6PGD is as follows:

6-phospho-D-gluconate + NADP+ ⇌ D-Ribulose 5-phosphate + CO2 + NADPH + H+ [1]

The rate of increase in absorbance at 340 nm is directly proportional to the 6PGD activity in the sample.

Data Presentation

Table 1: Reagents and Final Assay Concentrations
Reagent Stock Concentration Volume for 1 mL Reaction Final Concentration
Glycylglycine Buffer (pH 7.5)100 mM940 µL94 mM
6-Phosphogluconate (6-PG)100 mM17 µL1.7 mM
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+)60 mM33.3 µL2.0 mM
Enzyme SampleVariable10 µLVariable
Table 2: Typical Kinetic Parameters for 6PGD
Parameter Value Organism/Tissue
Km for 6-Phosphogluconate595 ± 213 µMRat Small Intestine
Km for NADP+53.03 ± 1.99 µMRat Small Intestine
Vmax8.91 ± 1.92 U/mg proteinRat Small Intestine
Ki for NADPH (competitive inhibitor)31.91 ± 1.31 µMRat Small Intestine
Optimal pH7.0 - 7.5General

Experimental Protocols

This protocol is a continuous spectrophotometric rate determination method.

Reagent Preparation
  • 100 mM Glycylglycine Buffer (pH 7.5 at 25°C): Dissolve Glycylglycine in deionized water and adjust the pH to 7.5 with 1 M HCl.

  • 100 mM 6-Phosphogluconate Solution: Prepare by dissolving 6-Phosphogluconic Acid, Trisodium Salt in deionized water.

  • 60 mM NADP+ Solution: Prepare fresh by dissolving β-Nicotinamide Adenine Dinucleotide Phosphate in deionized water.

  • Enzyme Solution: Immediately before use, prepare a solution containing the sample to be assayed in cold deionized water or an appropriate buffer.

Assay Procedure
  • Prepare the Reaction Mixture: In a suitable cuvette, prepare the reaction mixture by adding the reagents in the following order:

    • Glycylglycine Buffer (pH 7.5)

    • 6-Phosphogluconate Solution

    • NADP+ Solution

  • Equilibration: Mix the contents of the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C or 37°C) in a thermostatted spectrophotometer.[2][5]

  • Blank Measurement: Monitor the absorbance at 340 nm until a constant reading is obtained. This will serve as the blank rate.

  • Initiate the Reaction: Add the enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.[5]

  • Calculate the Rate: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve for both the test and the blank.

Calculations

The activity of the 6PGD enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Units/mL enzyme = (ΔA340/min Test - ΔA340/min Blank) * (Total Reaction Volume in mL) / (6.22 * Volume of Enzyme in mL)

One unit of 6PGD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[6]

Mandatory Visualizations

6PGD Signaling Pathway

6PGD_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway cluster_products Key Products Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconolactone 6-Phosphogluconolactone Glucose-6-Phosphate->6-Phosphogluconolactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphogluconolactone->6-Phosphogluconate 6PGL Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD NADPH NADPH 6-Phosphogluconate->NADPH Nucleotide\nPrecursors Nucleotide Precursors Ribulose-5-Phosphate->Nucleotide\nPrecursors

Caption: The role of 6PGD in the Pentose Phosphate Pathway.

Experimental Workflow for 6PGD Activity Assay

6PGD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, 6-PG, NADP+) C Mix Reagents in Cuvette A->C B Prepare Enzyme Sample E Add Enzyme to Initiate B->E D Equilibrate & Measure Blank C->D D->E F Record A340 for 5 min E->F G Calculate ΔA340/min F->G H Calculate Enzyme Activity G->H

Caption: Step-by-step workflow for the 6PGD enzymatic assay.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of the Entner-Doudoroff (ED) pathway, a key metabolic route for glucose catabolism in many prokaryotes. The protocols outlined below cover the expression and purification of the core enzymes and the subsequent assembly of the functional pathway in a controlled, cell-free environment. This reconstituted system serves as a powerful tool for fundamental research, enzyme characterization, and for screening potential inhibitors or modulators relevant to drug development.

Introduction

The Entner-Doudoroff pathway is a metabolic sequence that converts glucose to pyruvate and glyceraldehyde-3-phosphate.[1] It is distinguished from the more common Embden-Meyerhof-Parnas (glycolysis) pathway by its unique set of enzymes and lower ATP yield.[1] The two signature enzymes of the canonical ED pathway are 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda). The overall reaction scheme is as follows:

  • Glucose-6-phosphate dehydrogenase (Zwf) : Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺

  • 6-phosphogluconolactonase (Pgl) : 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate

  • 6-phosphogluconate dehydratase (Edd) : 6-phosphogluconate → 2-keto-3-deoxy-6-phosphogluconate + H₂O

  • KDPG aldolase (Eda) : 2-keto-3-deoxy-6-phosphogluconate → Pyruvate + Glyceraldehyde-3-phosphate

This document provides protocols to express and purify recombinant Edd and Eda from Escherichia coli and then use them to reconstitute the core reactions of the ED pathway in vitro.

Data Presentation

Table 1: Key Enzymes for In Vitro Reconstitution of the Entner-Doudoroff Pathway
EnzymeAbbreviationE.C. NumberSource Organism (for cloning)
6-phosphogluconate dehydrataseEdd4.2.1.12Escherichia coli K-12
2-keto-3-deoxy-6-phosphogluconate aldolaseEda4.1.2.14Escherichia coli K-12
Table 2: Kinetic Parameters of Entner-Doudoroff Pathway Enzymes
EnzymeSubstrateKm (mM)Optimal pH
6-phosphogluconate dehydratase (E. coli)6-phosphogluconate~0.157.5 - 8.5
KDPG aldolase (E. coli)KDPG0.03 - 0.37.5 - 8.5
KDPG aldolase (Pseudomonas saccharophila)KDPG0.17.0 - 8.5
KDPG aldolase (Hordeum vulgare)KDPG0.35Not specified

Note: Kinetic parameters can vary depending on the specific assay conditions (buffer, temperature, ionic strength).

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Edd and Eda from E. coli

This protocol describes the expression of N-terminally His-tagged Edd and Eda in E. coli BL21(DE3) and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Gene Cloning and Plasmid Construction

  • Amplify the edd and eda genes from E. coli K-12 genomic DNA using PCR with primers that add a 5' NdeI and a 3' XhoI restriction site and incorporate a sequence encoding a hexahistidine (His6) tag at the N-terminus.

  • Digest the PCR products and a suitable expression vector (e.g., pET-28a(+)) with NdeI and XhoI restriction enzymes.

  • Ligate the digested genes into the prepared vector.

  • Transform the ligation products into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR.

  • Isolate the plasmid DNA from positive clones and verify the sequence of the insert.

1.2. Protein Expression

  • Transform the verified expression plasmids into E. coli BL21(DE3) cells.

  • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a(+)) with a single colony of the transformed cells.

  • Incubate the culture overnight at 37°C with shaking (220 rpm).

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

1.3. Protein Purification

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified enzymes and store them at -80°C.

Protocol 2: In Vitro Reconstitution of the Entner-Doudoroff Pathway

This protocol describes a coupled enzyme assay to reconstitute the core of the ED pathway and monitor its activity by measuring the production of pyruvate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺, which can be monitored spectrophotometrically.

2.1. Reagents and Buffers

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5.

  • Substrate Stock: 100 mM 6-phosphogluconate.

  • Coupling Enzyme and Cofactor Stocks: 10 U/mL Lactate Dehydrogenase (LDH), 10 mM NADH.

  • Purified Enzymes: Purified Edd and Eda from Protocol 1.

2.2. Assay Procedure

  • Prepare a master mix in the reaction buffer containing the final concentrations of all components except the substrate. A typical reaction mixture (1 mL) would contain:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.2 mM NADH

    • 10 units of LDH

    • Optimal concentrations of purified Edd and Eda (to be determined empirically, start with 1-5 µg of each enzyme).

  • Incubate the master mix at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 6-phosphogluconate to a final concentration of 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in A₃₄₀.

2.3. Data Analysis

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • The rate of NADH oxidation is equivalent to the rate of pyruvate formation, which represents the overall flux through the reconstituted ED pathway.

  • Perform control experiments by omitting each of the enzymes (Edd and Eda) to ensure that the observed activity is dependent on the complete reconstituted pathway.

Mandatory Visualizations

Caption: The Entner-Doudoroff Pathway.

Experimental_Workflow Cloning Gene Cloning (edd & eda) Expression Protein Expression in E. coli Cloning->Expression Purification IMAC Purification (His-tag) Expression->Purification Purity Purity & Concentration Analysis (SDS-PAGE, Bradford) Purification->Purity Reconstitution In Vitro Pathway Reconstitution Purity->Reconstitution Assay Coupled Enzyme Assay (Spectrophotometry) Reconstitution->Assay Analysis Data Analysis (Pathway Flux) Assay->Analysis

Caption: Experimental Workflow for In Vitro Reconstitution.

References

Troubleshooting & Optimization

troubleshooting common problems in 6-phosphogluconate dehydrogenase assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Phosphogluconate Dehydrogenase (6PGD) Assays

Welcome to the technical support center for 6-phosphogluconate dehydrogenase (6PGD) assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a 6-phosphogluconate dehydrogenase (6PGD) assay?

A1: The 6PGD assay measures the activity of the 6-phosphogluconate dehydrogenase enzyme. This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is a key step in the pentose phosphate pathway (PPP).[1][2] In this reaction, NADP+ is reduced to NADPH.[1] The enzyme's activity is typically quantified by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[3][4][5][6] Alternatively, some assays use a probe that is reduced by NADPH to produce a colored product, which can be measured at a different wavelength, such as 450 nm or 460 nm.[7][8][9]

Q2: What are the key components of a 6PGD assay reaction mixture?

A2: A typical reaction mixture for a 6PGD assay includes a buffer to maintain optimal pH, the substrate 6-phosphogluconate, the coenzyme NADP+, and magnesium chloride (MgCl2), which acts as an activator.[4][5][6] The sample containing the 6PGD enzyme is added to this mixture to initiate the reaction.

Q3: What is the role of 6PGD in cellular metabolism?

A3: 6PGD is a crucial enzyme in the pentose phosphate pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[1] The PPP is vital for producing NADPH, which is essential for reductive biosynthesis (like fatty acid and nucleotide synthesis) and for protecting cells against oxidative stress.[8][10] The pathway also generates ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[1]

Troubleshooting Guide

This section addresses common problems encountered during 6PGD assays in a question-and-answer format.

Low or No Enzyme Activity

Q: Why is my measured 6PGD activity lower than expected or absent?

A: There are several potential reasons for low or no enzyme activity. Consider the following troubleshooting steps:

  • Improper Sample Preparation: Ensure that your cell or tissue lysates are prepared correctly to preserve enzyme activity. Sonication on ice is a common method for cell lysis.[3] Inadequate lysis will result in a lower concentration of active enzyme in your sample.

  • Incorrect Assay Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity. The optimal pH for 6PGD is typically between 7.0 and 9.0, with a common value being around 7.85.[11] The optimal temperature can be as high as 60°C for some enzymes, but assays are often performed at 30°C or 37°C.[4][11]

  • Substrate or Coenzyme Degradation: Ensure that the 6-phosphogluconate and NADP+ solutions are fresh and have not degraded. Store stock solutions as recommended by the manufacturer, typically at -20°C.

  • Presence of Inhibitors: Your sample may contain inhibitors of 6PGD. Known inhibitors include fructose-1,6-bisphosphate, 3-phosphoglycerate, erythrose 4-phosphate, and NADH.[4][10][12] Some metal ions like Cd2+, Cu2+, and Al3+ can also inhibit 6PGD activity.[11]

  • Enzyme Instability: The 6PGD enzyme itself may be unstable under your experimental conditions. It is recommended to keep the enzyme solution on ice and use it promptly. Some protocols suggest including stabilizers like BSA in the enzyme dilution buffer.[4]

High Background Signal

Q: My background control (without enzyme or substrate) shows a high absorbance reading. What could be the cause?

A: A high background signal can interfere with the accuracy of your measurements. Here are some potential causes and solutions:

  • Contaminating Enzymes: The sample lysate may contain other enzymes that can reduce NADP+ or the detection probe. To mitigate this, some high-throughput screening methods use a heat-treatment step to deactivate interfering host enzymes.

  • Non-enzymatic Reduction of the Probe: In colorimetric assays, the detection probe may be reduced by other components in the sample or buffer. Ensure you are using high-purity reagents.

  • Sample Interference: Components in your sample, such as other colored compounds, may absorb light at the detection wavelength. Running a sample blank (without substrate) can help to correct for this.

Inconsistent or Non-Linear Reaction Rates

Q: The rate of my enzymatic reaction is not linear, or I am getting inconsistent results between replicates. What should I do?

A: Non-linear kinetics or poor reproducibility can be due to several factors:

  • Substrate Depletion: If the initial concentration of 6-phosphogluconate or NADP+ is too low, it may be consumed quickly, leading to a decrease in the reaction rate over time. Ensure that the substrate and coenzyme are in excess.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay. If the enzyme concentration is too high, the reaction will proceed too quickly to be measured accurately. If it is too low, the signal may be difficult to distinguish from the background. Perform a dilution series of your sample to find the optimal concentration.

  • Pipetting Errors: Inconsistent pipetting of small volumes of enzyme, substrate, or coenzyme can lead to significant variability between replicates. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Maintaining a constant temperature is crucial for consistent enzyme activity. Ensure your microplate reader or spectrophotometer has adequate temperature control.

  • Inhibitor Accumulation: The product of the reaction, NADPH, can act as an inhibitor of 6PGD.[11] This product inhibition can lead to a decrease in the reaction rate over time.

Data Presentation

Table 1: Optimal Conditions and Kinetic Parameters for 6PGD

ParameterValueSource
Optimal pH7.0 - 9.0[11]
Optimal Temperature60°C[11]
Optimal Ionic Strength100 mM[11]
Km for 6-phosphogluconate169.3 µM[11]
Km for NADP+95.1 µM[11]
Ki for NADPH (competitive)41.5 µM[11]

Experimental Protocols

Standard 6PGD Activity Assay Protocol

This protocol is a generalized procedure based on spectrophotometric measurement of NADPH production at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl or Glycylglycine-NaOH buffer with a pH of 7.5 - 8.0.[4][11]

    • 6-Phosphogluconate (6PG) Solution: Prepare a 100 mM stock solution of 6-phosphogluconate in distilled water.

    • NADP+ Solution: Prepare a 50 mM stock solution of NADP+ in distilled water.

    • MgCl2 Solution: Prepare a 1 M stock solution of MgCl2 in distilled water.

    • Enzyme Sample: Dilute the cell or tissue lysate containing 6PGD to the desired concentration in an appropriate buffer (e.g., 100 mM MES-NaOH, pH 6.8, containing 1 mg/mL BSA).[4]

  • Assay Procedure:

    • Prepare a reaction mixture by combining the assay buffer, 6PG solution, NADP+ solution, and MgCl2 solution. A typical final concentration in the reaction is 0.1-0.2 mM NADP+, 0.2 mM 6-phosphogluconate, and 1 mM MgCl2.[5][6]

    • Pipette the reaction mixture into a cuvette or a 96-well plate.

    • Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for approximately 3-5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding a small volume of the enzyme sample.

    • Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 9-30 seconds) for 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADPH at 340 nm (6.22 x 10^3 M^-1 cm^-1) to convert the rate of absorbance change to the rate of NADPH production.

    • Define one unit of 6PGD activity as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[4]

Visualizations

Signaling Pathway

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_products Products G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL NADPH1 NADPH Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH CO2 CO2 NADP1 NADP+ NADP1->NADPH1 NADP2 NADP+ NADP2->NADPH2

Caption: Oxidative phase of the Pentose Phosphate Pathway highlighting the role of 6PGD.

Experimental Workflow

AssayWorkflow start Start sample_prep Sample Preparation (Cell/Tissue Lysis) start->sample_prep reagent_prep Reagent Preparation (Buffer, Substrate, Coenzyme) start->reagent_prep initiation Reaction Initiation (Add Enzyme Sample) sample_prep->initiation reaction_setup Reaction Setup (Mix reagents in cuvette/plate) reagent_prep->reaction_setup incubation Pre-incubation (Temperature Equilibration) reaction_setup->incubation incubation->initiation measurement Kinetic Measurement (Spectrophotometer at 340 nm) initiation->measurement data_analysis Data Analysis (Calculate reaction rate) measurement->data_analysis results Results (Enzyme Activity) data_analysis->results

Caption: General experimental workflow for a 6-phosphogluconate dehydrogenase assay.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the target molecule?

A1: The correct and widely accepted nomenclature is 2-keto-3-deoxy-6-phosphogluconate (KDPG). While sometimes referred to as 2-keto-6-phosphogluconate, this is less precise. KDPG is the key intermediate of the Entner-Doudoroff pathway for sugar degradation.[1][2]

Q2: Which enzyme is primarily used for the synthesis of KDPG from 6-phosphogluconate?

A2: The key enzyme is 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12). This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.[1][3] It is important to distinguish this from 6-phosphogluconate dehydrogenase, which is involved in the pentose phosphate pathway and produces ribulose-5-phosphate.

Q3: What is the optimal pH for the enzymatic synthesis of KDPG?

A3: The optimal pH can vary depending on the source of the 6-phosphogluconate dehydratase. For the well-characterized EDD from Caulobacter crescentus (CcEDD), the optimal pH is 8.0.[1] It is crucial to determine the optimal pH for the specific enzyme being used.

Q4: Are there any essential cofactors for this reaction?

A4: Yes, many 6-phosphogluconate dehydratases require a divalent metal ion for activity. For instance, the enzyme from Caulobacter crescentus requires the presence of MnCl₂ for optimal performance.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of KDPG.

Problem Potential Cause Recommended Solution
Low or no product yield Incorrect buffer pH.Verify the pH of your reaction buffer. The optimal pH is critical for enzyme activity. For CcEDD, the optimal pH is 8.0.[1] Prepare fresh buffer and calibrate your pH meter.
Missing or incorrect cofactor concentration.Ensure the correct divalent metal ion cofactor, such as MnCl₂, is present at the optimal concentration (e.g., 5 mM for CcEDD).[1]
Poor quality or degraded substrate (6-phosphogluconate).Use high-purity 6-phosphogluconate. If synthesizing in-house, ensure complete conversion from glucose-6-phosphate and proper purification.
Inactive or denatured enzyme.Enzyme stability can be a major drawback for some EDDs.[1] Handle the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a standard assay. The CcEDD has shown good long-term stability.[1]
Incomplete conversion of substrate Insufficient enzyme concentration.Increase the amount of enzyme in the reaction mixture. The reaction rate can be increased with higher enzyme amounts.[1]
Sub-optimal reaction time.Monitor the reaction over time to determine the point of completion. For small-scale reactions with CcEDD, complete conversion can be achieved in as little as 20 minutes.[1]
Product inhibition.While not extensively reported for EDD, product inhibition can occur in enzymatic reactions. If high substrate concentrations are used, consider a fed-batch approach.
Presence of unexpected byproducts Contamination in the enzyme preparation.Use a highly purified enzyme. If producing the enzyme recombinantly, ensure a thorough purification process.
Contamination in the substrate.Ensure the purity of the 6-phosphogluconate starting material through analytical methods like HPLC or NMR.
Non-enzymatic side reactions.Ensure the reaction conditions (pH, temperature) are not promoting the degradation of the substrate or product.

Data Summary

Table 1: Optimal pH for 6-Phosphogluconate Dehydratase (EDD) from Various Sources

OrganismOptimal pHReference
Caulobacter crescentus8.0[1]
Pseudomonas putidaGrowth observed at pH 7.14-7.35[4]
Zymomonas mobilisBroad pH spectrum for growth (3.5-7.5)[5]
Escherichia coli6-phosphogluconate dehydrogenase has an optimal pH of 7.6[6]

Note: Data for the optimal pH of 6-phosphogluconate dehydratase from sources other than Caulobacter crescentus is limited in readily available literature. The provided pH ranges for other organisms often refer to growth conditions rather than specific enzyme optima.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of KDPG using Caulobacter crescentus 6-Phosphogluconate Dehydratase (CcEDD)

This protocol is adapted from a study on the efficient biocatalytic production of KDPG.[1]

Materials:

  • Purified CcEDD

  • 6-phosphogluconate (6PG)

  • HEPES/KOH buffer (200 mM, pH 8.0)

  • MnCl₂ solution (500 mM)

  • Trichloroacetic acid (TCA), 20% (w/v)

  • NaOH (2 M)

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 0.5 mL reaction, combine:

    • 200 µL of 200 mM HEPES/KOH buffer (pH 8.0)

    • 5 µL of 500 mM MnCl₂ (final concentration 5 mM)

    • Substrate: 2.5 mM 6PG

    • Enzyme: 8.1 µg purified CcEDD

  • Incubate the reaction mixture at 37°C.

  • To monitor the reaction, withdraw 100 µL samples at regular intervals.

  • Stop the reaction in the samples by adding 10 µL of 20% TCA and incubating on ice for 10 minutes.

  • Centrifuge the samples at 21,000 x g for 15 minutes at 4°C to pellet precipitated protein.

  • Neutralize the supernatant by mixing 50 µL with 2 µL of 2 M NaOH.

  • Analyze the formation of KDPG and consumption of 6PG using HPLC-MS or other suitable analytical methods.

Protocol 2: Synthesis of 6-Phosphogluconate Substrate

This is a general protocol for the chemical synthesis of 6-phosphogluconate from glucose-6-phosphate.

Materials:

  • Barium salt of glucose-6-phosphate

  • Bromine

  • Barium carbonate

  • Ethanol

Procedure:

  • Dissolve the barium salt of glucose-6-phosphate in water.

  • Add bromine to the solution and allow the reaction to proceed at room temperature for 2 hours with occasional shaking.

  • Neutralize the excess bromine and hydrobromic acid formed by adding barium carbonate until the solution is neutral to Congo red paper.

  • Filter the solution to remove the barium bromide and excess barium carbonate.

  • Precipitate the barium salt of 6-phosphogluconate by adding ethanol.

  • Collect the precipitate by centrifugation, wash with ethanol, and dry under vacuum.

  • The purity of the synthesized 6-phosphogluconate should be verified by enzymatic assay.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis G6P Glucose-6-Phosphate Oxidation Oxidation with Bromine G6P->Oxidation PG6 6-Phosphogluconate Oxidation->PG6 Reaction_Mix Reaction Mixture (Buffer pH 8.0, MnCl2) PG6->Reaction_Mix Incubation Incubation at 37°C Reaction_Mix->Incubation EDD 6-Phosphogluconate Dehydratase (EDD) EDD->Reaction_Mix Quenching Reaction Quenching (TCA) Incubation->Quenching Purification Purification Quenching->Purification KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) Purification->KDPG Analysis HPLC-MS/NMR Analysis KDPG->Analysis

Caption: Workflow for the enzymatic synthesis of KDPG.

Troubleshooting_Logic Start Low/No KDPG Yield Check_pH Is buffer pH optimal (e.g., 8.0)? Start->Check_pH Check_Cofactor Is cofactor (e.g., MnCl2) present? Check_pH->Check_Cofactor Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Enzyme Is enzyme active? Check_Cofactor->Check_Enzyme Yes Add_Cofactor Add Cofactor Check_Cofactor->Add_Cofactor No Check_Substrate Is substrate quality high? Check_Enzyme->Check_Substrate Yes New_Enzyme Use fresh enzyme Check_Enzyme->New_Enzyme No New_Substrate Use new substrate batch Check_Substrate->New_Substrate No Success Successful Synthesis Check_Substrate->Success Yes Adjust_pH->Start Add_Cofactor->Start New_Enzyme->Start New_Substrate->Start

Caption: Troubleshooting logic for low KDPG yield.

References

Technical Support Center: Biocatalytic 2-Keto-6-Phosphogluconate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic production of 2-keto-6-phosphogluconate (2K6PG).

Troubleshooting Guide

This guide addresses common issues encountered during 2K6PG synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the expected duration, but I'm observing very low or no 2K6PG formation. What are the likely causes?

  • Answer: Low product yield can stem from several factors related to the enzyme, substrate, or reaction conditions.

    • Enzyme Activity: The primary suspect is often the biocatalyst itself. Ensure your enzyme, typically 6-phosphogluconate dehydrogenase (6PGDH) or a related dehydratase, is active. Verify the storage conditions and age of the enzyme preparation. Improper storage can lead to denaturation and loss of activity.[1]

    • Substrate Quality: The purity and integrity of the substrate, 6-phosphogluconate (6PG), are critical. Degradation of the substrate can prevent the enzymatic conversion. Use high-purity 6PG and store it as recommended by the supplier.

    • Cofactor Limitation: The enzymatic conversion of 6PG to 2K6PG by 6PGDH is an oxidative decarboxylation that requires a cofactor, typically NADP+.[2][3] Ensure that NADP+ is present in the reaction mixture at an appropriate concentration.

    • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition of your reaction mixture must be within the optimal range for the specific enzyme you are using. Deviations can significantly reduce or even abolish enzyme activity.[1][2]

    • Presence of Inhibitors: Certain molecules can act as inhibitors of 6PGDH, reducing its catalytic efficiency. For example, phosphoenolpyruvate can act as a noncompetitive inhibitor with respect to 6-phosphogluconate.[2] High concentrations of the product, NADPH, can also inhibit the enzyme.[4] Review your reaction components for any potential inhibitors.

Issue 2: Inconsistent Results Between Batches

  • Question: I am observing significant variability in 2K6PG yield from one experiment to the next, even though I'm following the same protocol. What could be causing this inconsistency?

  • Answer: Batch-to-batch inconsistency is a common challenge in biocatalysis and often points to subtle variations in experimental setup.

    • Reagent Preparation: Inconsistent preparation of buffers and reagent solutions is a frequent source of variability. Always use freshly prepared solutions and double-check pH and concentrations.

    • Enzyme Aliquoting: If you are using a frozen stock of your enzyme, avoid multiple freeze-thaw cycles, which can denature the protein.[5] Prepare single-use aliquots to ensure consistent enzyme activity in each experiment.

    • Temperature Fluctuations: Ensure your incubator or water bath maintains a stable temperature throughout the reaction. Even small fluctuations can impact enzyme kinetics.

    • Pipetting Accuracy: Inaccurate pipetting of enzymes, substrates, or cofactors can lead to significant variations in final product yield, especially when working with small volumes. Calibrate your pipettes regularly.

Issue 3: Difficulty in Product Purification

  • Question: I have successfully produced 2K6PG, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?

  • Answer: Purifying phosphorylated intermediates like 2K6PG can be challenging due to their charge and similarity to other reaction components.

    • Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for purifying 2K6PG.[6][7] Ion-exchange chromatography is particularly effective for separating charged molecules.

    • Precipitation: In some cases, it may be possible to selectively precipitate the product or contaminants by adjusting the pH or adding specific salts.

    • Analytical Monitoring: Throughout the purification process, it is crucial to monitor the presence and purity of your product. Techniques like thin-layer chromatography (TLC), HPLC-MS, and NMR can be used to track the target molecule.[6][7][8]

Frequently Asked Questions (FAQs)

Enzyme and Reaction Kinetics

  • Q1: What is the typical enzyme used for 2K6PG production?

    • A1: The production of 2K6PG is often achieved using the enzyme 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes the oxidative decarboxylation of 6-phosphogluconate.[3] Alternatively, 6-phosphogluconate dehydratase (EDD) can be used for the dehydration of 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG), a related compound.[6][7]

  • Q2: What are the optimal pH and temperature for 6PGDH activity?

    • A2: The optimal conditions can vary depending on the source of the enzyme. However, many 6PGDH enzymes exhibit optimal activity in a pH range of 7.0 to 8.0 and at temperatures around 30-37°C.[1] It is essential to consult the literature or the manufacturer's data sheet for the specific enzyme you are using.

  • Q3: What are the key kinetic parameters for 6PGDH?

    • A3: The Michaelis-Menten constant (Km) for 6-phosphogluconate and NADP+ are important indicators of enzyme-substrate affinity. These values can vary between enzymes from different organisms. For example, 6PGDH from bass liver has a Km of 26.66 µM for 6-phosphogluconate and 0.88 µM for NADP+.[2]

Experimental Design and Analysis

  • Q4: How can I accurately quantify the concentration of 2K6PG in my samples?

    • A4: Quantification of 2K6PG can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[6][7] For routine quantification, a standard curve with a purified 2K6PG standard is necessary.

  • Q5: Are there commercially available kits for assaying 6PGDH activity or quantifying 6-phosphogluconate?

    • A5: Yes, several commercial kits are available for measuring 6PGDH activity.[9][10] These kits typically provide a standardized protocol and all the necessary reagents. Similarly, assay kits are available for the quantification of the substrate, 6-phosphogluconate.[5]

Data Presentation

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH)

Enzyme SourceSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Reference
Bass Liver6-Phosphogluconate26.66 µM-7.5-[2]
Bass LiverNADP0.88 µM-7.5-[2]
Leuconostoc mesenteroides6-Phospho-D-gluconate0.95 mM-7.0 - 7.530[1]
Leuconostoc mesenteroidesNAD+0.32 mM-7.0 - 7.530[1]
Caulobacter crescentus (EDD)6-Phosphogluconate0.3 mM61.6 U/mg8.035[6][7]

Table 2: Common Inhibitors and Activators of 6PGDH

CompoundEffectType of Inhibition/ActivationNotesReference
PhosphoenolpyruvateInhibitorNoncompetitive (vs. 6PG), Competitive (vs. NADP+)-[2]
NADPHInhibitorProduct InhibitionRegulates the pentose phosphate pathway.[4]
Fructose 1,6-bisphosphateInhibitor--[1]
Erythrose 4-phosphateInhibitor--[1]
Mg2+, Mn2+, Ca2+, K+, Na+Activators-Metal ions can act as cofactors.[1]

Experimental Protocols

Protocol 1: Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.

Materials:

  • 100 mM Glycylglycine-NaOH buffer, pH 7.5

  • 100 mM 6-Phospho-D-gluconate (6PG) solution

  • 50 mM NAD+ or NADP+ solution

  • 1 M MgCl₂ solution

  • Purified 6PGDH enzyme solution

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl₂, and NAD(P)+. For a 1 mL reaction, you can use 820 µL of buffer, 10 µL of 1 M MgCl₂, and 70 µL of 50 mM NAD(P)+.

  • Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Add 100 µL of the 100 mM 6PG solution to the reaction mixture.

  • Initiate the reaction by adding a small volume of your enzyme solution (e.g., 10 µL).

  • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.[1]

  • Calculate the enzyme activity based on the initial linear rate of the reaction. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[1]

Protocol 2: Lab-Scale Biocatalytic Production of a Related Compound, 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)

This protocol for KDPG production using 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus can be adapted for 2K6PG production with the appropriate enzyme (6PGDH) and cofactor (NADP+).[6][7][8]

Materials:

  • 6-Phosphogluconate (6PG) trisodium salt

  • Purified 6-phosphogluconate dehydratase (CcEDD)

  • 50 mM HEPES buffer, pH 8.0

  • 5 mM MnCl₂

  • 300 mM NaCl

  • 25% (v/v) Glycerol

Procedure:

  • Dissolve 1 g of 6PG trisodium salt in 10 mL of deionized water.

  • To this solution, add the purified CcEDD enzyme solution in HEPES buffer containing MnCl₂, NaCl, and glycerol.

  • Stir the reaction mixture at 35°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material (6PG) is completely consumed.[8]

  • Once the reaction is complete, the product can be purified using chromatographic techniques. A 90% yield of stereochemically pure KDPG has been reported using this method.[6][7][11]

Visualizations

Biocatalytic_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 6PG 6-Phosphogluconate 6PGDH 6-Phosphogluconate Dehydrogenase 6PG->6PGDH NADP NADP+ NADP->6PGDH 2K6PG 2-Keto-6-Phosphogluconate 6PGDH->2K6PG NADPH NADPH 6PGDH->NADPH CO2 CO2 6PGDH->CO2

Caption: Enzymatic conversion of 6-phosphogluconate to 2-keto-6-phosphogluconate.

Troubleshooting_Workflow Start Low/No Product Yield CheckEnzyme Check Enzyme Activity - Storage - Age - Freeze-thaw cycles Start->CheckEnzyme CheckSubstrate Verify Substrate Quality - Purity - Storage Start->CheckSubstrate CheckCofactor Ensure Cofactor Presence (NADP+) Start->CheckCofactor CheckConditions Optimize Reaction Conditions - pH - Temperature - Buffer Start->CheckConditions CheckInhibitors Identify Potential Inhibitors - Product (NADPH) - Other compounds Start->CheckInhibitors Solution Implement Corrective Actions CheckEnzyme->Solution CheckSubstrate->Solution CheckCofactor->Solution CheckConditions->Solution CheckInhibitors->Solution

Caption: Troubleshooting workflow for low 2K6PG yield.

Experimental_Workflow Prep 1. Reagent Preparation - Buffer - Substrate (6PG) - Cofactor (NADP+) Reaction 2. Enzymatic Reaction - Add Enzyme (6PGDH) - Incubate at optimal T, pH Prep->Reaction Monitoring 3. Reaction Monitoring - TLC - HPLC Reaction->Monitoring Purification 4. Product Purification - Chromatography (HPLC) Monitoring->Purification Analysis 5. Product Analysis - HPLC-MS - NMR Purification->Analysis FinalProduct Pure 2-Keto-6-Phosphogluconate Analysis->FinalProduct

Caption: General experimental workflow for 2K6PG production.

References

Validation & Comparative

A Head-to-Head Comparison: Cross-Validation of Enzymatic and Mass Spectrometry Assays for Phosphosugar Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphosugars is critical for understanding cellular metabolism, signal transduction, and the mechanism of action of various therapeutics. The two predominant analytical techniques employed for this purpose are traditional enzymatic assays and modern mass spectrometry-based methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Phosphosugars, such as glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P), are central intermediates in key metabolic pathways, including glycolysis and the pentose phosphate pathway. Their levels can provide a snapshot of the metabolic state of a cell and are often altered in disease states, including cancer and metabolic disorders. Consequently, robust and reliable methods for their measurement are in high demand.

Performance Characteristics: A Quantitative Comparison

The choice between enzymatic and mass spectrometry assays often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key performance characteristics of each method, compiled from various studies.

Performance MetricEnzymatic AssaysMass Spectrometry (LC-MS/MS)
Sensitivity (LOD/LOQ) Typically in the low micromolar (µM) range. For example, a colorimetric assay for G6P has a reported limit of detection of 0.15 µM[1].High sensitivity, often reaching the low nanomolar (nM) to even picomolar (pM) range. One study reported a limit of detection for pentose-5-phosphate and hexose-6-phosphate at 10 nM[2]. Another method achieved limits of detection for various sugar phosphates ranging from 5 to 16 pg/mL[3].
Specificity Generally high due to the specific nature of enzyme-substrate interactions. However, cross-reactivity with other structurally similar sugars or interference from other enzymes in the sample can occur.Very high specificity, as it can distinguish between isobaric compounds (molecules with the same nominal mass) through fragmentation patterns (MS/MS). This allows for the confident identification and quantification of specific phosphosugar isomers[4].
Linearity Good linearity over a defined concentration range. For an LC-ESI-MS method for F6P, linearity was established between 50-400 µM[5].Excellent linearity over several orders of magnitude is a hallmark of MS-based methods. Linearity with R² values > 0.99 is commonly reported[6].
Throughput Can be adapted for high-throughput screening (HTS) in 96- or 384-well plate formats.Lower throughput compared to plate-based enzymatic assays due to the serial nature of chromatographic separation. However, advances in automation are improving throughput.
Multiplexing Typically measures one analyte at a time. Multiplexing is possible but requires the development of complex, coupled enzyme reactions.Inherently capable of multiplexing, allowing for the simultaneous measurement of multiple phosphosugars and other metabolites in a single run[7].
Sample Preparation Often requires minimal sample preparation, such as cell lysis and centrifugation.More extensive sample preparation is usually required, including protein precipitation, and potentially derivatization to improve chromatographic separation and sensitivity[3][4].
Cost Generally lower cost in terms of instrumentation and reagents.Higher initial investment for instrumentation and requires more specialized technical expertise.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which phosphosugars are analyzed and the methodologies themselves, the following diagrams illustrate key signaling pathways and the experimental workflows for both enzymatic and mass spectrometry assays.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH DHAP->G3P Triosephosphate Isomerase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Diagram 1: The Glycolysis Pathway.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6P Dehydrogenase PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6-Phosphogluconate Dehydrogenase R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Diagram 2: The Pentose Phosphate Pathway.

Assay_Workflows cluster_enzymatic Enzymatic Assay Workflow cluster_ms Mass Spectrometry Workflow E_Sample Sample Collection (Cells/Tissues) E_Lysis Cell Lysis & Homogenization E_Sample->E_Lysis E_Centrifuge Centrifugation E_Lysis->E_Centrifuge E_Supernatant Collect Supernatant E_Centrifuge->E_Supernatant E_Reaction Enzymatic Reaction (e.g., G6PD for G6P) E_Supernatant->E_Reaction E_Detection Detection (e.g., Spectrophotometry) E_Reaction->E_Detection E_Quant Quantification E_Detection->E_Quant MS_Sample Sample Collection (Cells/Tissues) MS_Quench Metabolism Quenching MS_Sample->MS_Quench MS_Extract Metabolite Extraction MS_Quench->MS_Extract MS_Deriv Derivatization (Optional) MS_Extract->MS_Deriv MS_LC LC Separation MS_Deriv->MS_LC MS_MS MS/MS Detection MS_LC->MS_MS MS_Quant Quantification MS_MS->MS_Quant

Diagram 3: Comparative Experimental Workflows.

Experimental Protocols

Enzymatic Assay for Glucose-6-Phosphate (G6P)

This protocol is a representative example of a colorimetric enzymatic assay for G6P.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris buffer, pH 8.5.

  • Reaction Mix: In assay buffer, prepare a solution containing:

    • 0.5 mM NADP+

    • 10 mM WST-1 (tetrazolium salt)

    • 1 mM 1-mPMS (electron carrier)

    • 4 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)

    • 20 mM MgCl₂

2. Sample Preparation:

  • Homogenize cells or tissues in a suitable buffer and centrifuge to pellet debris.

  • Collect the supernatant for analysis.

3. Assay Procedure (96-well plate format):

  • Add 30 µL of standard or sample to each well.

  • Add 70 µL of the reaction mix to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the absorbance at 440 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (no G6P) from all readings.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of G6P in the samples from the standard curve.

Mass Spectrometry Assay for Phosphosugars (LC-MS/MS)

This protocol outlines a general workflow for the analysis of phosphosugars by LC-MS/MS.

1. Sample Preparation:

  • Metabolism Quenching: Rapidly quench metabolic activity, for example, by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Protein Precipitation: Centrifuge the extract to pellet precipitated proteins.

  • Derivatization (Optional): To improve chromatographic separation, derivatization may be performed. For example, reductive amination using 3-amino-9-ethylcarbazole can be used for reducing sugars.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the phosphosugars using a suitable liquid chromatography (LC) column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a pentafluorophenyl column[7]. The mobile phase typically consists of an aqueous buffer and an organic solvent.

  • Mass Spectrometry Detection:

    • Ionize the separated phosphosugars using electrospray ionization (ESI), usually in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the phosphosugar of interest and monitoring a specific product ion after fragmentation.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each phosphosugar.

  • Quantify the concentration of each analyte by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.

Conclusion

Both enzymatic and mass spectrometry assays are powerful tools for the quantification of phosphosugars. Enzymatic assays offer a cost-effective and high-throughput solution, particularly for the analysis of a single, well-defined analyte. In contrast, mass spectrometry provides superior sensitivity, specificity, and the ability to perform multiplexed analysis of a wide range of metabolites simultaneously. The choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For studies requiring the absolute quantification of multiple phosphosugars with high confidence, LC-MS/MS is the preferred method. For high-throughput screening or routine analysis of a single phosphosugar, enzymatic assays may be more practical. A cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest level of confidence in the obtained results.

References

alternative substrates for 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative substrates for 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, a Class I aldolase that plays a key role in the Entner-Doudoroff pathway.[1] While its natural substrate is KDPG, the enzyme exhibits a degree of substrate promiscuity, accepting a range of other molecules. This flexibility, combined with its stereospecificity, makes KDPG aldolase a valuable tool in biocatalysis and synthetic organic chemistry. Furthermore, understanding its interactions with alternative substrates is crucial for inhibitor design and drug development.

Performance Comparison of KDPG Aldolase with Alternative Substrates

The catalytic efficiency of KDPG aldolase with various substrates can be compared using the kinetic parameters kcat (turnover number), KM (Michaelis constant), and the specificity constant (kcat/KM). The following table summarizes the kinetic data for the E. coli KDPG aldolase with its natural substrate and several alternatives.

SubstrateStructurekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Reference
2-keto-3-deoxy-6-phosphogluconate (KDPG)Natural Substrate830.108.3 x 10⁵[2]
2-keto-3-deoxygluconate (KDG)Lacks the C6 phosphate0.161610[2]
2-keto-4-hydroxy-octanoate (KHO)Hydrophobic analog0.151410.7[2]
2-keto-4-hydroxy-4-(2′-pyridyl)butyrate (KHPB)Reactive analog3.31.03.3 x 10³[2]
2-keto-3-deoxy-6-phosphogalactonate (KDPGal)C4 epimer of KDPG0.0581.058[2]
OxaloacetateDecarboxylation substrate0.0460.105437[3]

Experimental Protocols

Determination of Kinetic Parameters for KDPG Aldolase

This protocol describes a general method for determining the steady-state kinetic parameters of KDPG aldolase with a given substrate using a coupled enzyme assay.

Materials:

  • Purified KDPG aldolase

  • Substrate of interest (e.g., KDPG, KDG, KHO, KHPB, KDPGal)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a solution of LDH in the assay buffer.

    • Prepare a stock solution of purified KDPG aldolase in the assay buffer. The concentration should be determined based on the expected activity.

  • Assay Setup:

    • In a 96-well microplate, prepare a reaction mixture containing the assay buffer, a saturating concentration of NADH (typically 0.1-0.2 mM), and an excess of LDH (e.g., 10-20 units/mL).

    • Add varying concentrations of the substrate to different wells to generate a substrate concentration gradient.

    • Include a blank control with no substrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of KDPG aldolase to each well.

    • Immediately place the microplate in a plate reader pre-set to 25°C or 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is proportional to the rate of pyruvate formation by KDPG aldolase.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the values of KM and Vmax.

    • Calculate kcat from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

Signaling Pathways and Experimental Workflows

The Entner-Doudoroff Pathway

KDPG aldolase is a central enzyme in the Entner-Doudoroff pathway, an alternative to glycolysis for the catabolism of glucose.[4][5][6] This pathway is particularly important in many Gram-negative bacteria.[4][5]

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PG6 6-Phospho-D-glucono-1,5-lactone G6P->PG6 Glucose-6-phosphate dehydrogenase PG 6-Phospho-D-gluconate PG6->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6-phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase Glycolysis Glycolysis G3P->Glycolysis KDPG_Aldolase_Mechanism cluster_cleavage Retro-Aldol Cleavage cluster_condensation Aldol Condensation KDPG KDPG Schiff_Base_Formation Schiff Base Formation (with active site Lys) KDPG->Schiff_Base_Formation C_C_Cleavage Carbon-Carbon Bond Cleavage Schiff_Base_Formation->C_C_Cleavage G3P_Release Glyceraldehyde-3-phosphate Release C_C_Cleavage->G3P_Release Schiff_Base_Hydrolysis Schiff Base Hydrolysis G3P_Release->Schiff_Base_Hydrolysis Pyruvate_Release Pyruvate Release Schiff_Base_Hydrolysis->Pyruvate_Release Pyruvate_Cond Pyruvate Schiff_Base_Formation_Cond Schiff Base Formation (Pyruvate + Lys) Pyruvate_Cond->Schiff_Base_Formation_Cond G3P_Cond Glyceraldehyde-3-phosphate Nucleophilic_Attack Nucleophilic Attack (on G3P) G3P_Cond->Nucleophilic_Attack Schiff_Base_Formation_Cond->Nucleophilic_Attack Schiff_Base_Hydrolysis_Cond Schiff Base Hydrolysis Nucleophilic_Attack->Schiff_Base_Hydrolysis_Cond KDPG_Formation KDPG Formation Schiff_Base_Hydrolysis_Cond->KDPG_Formation Substrate_Screening_Workflow Library Substrate Library (Natural & Synthetic Analogs) Primary_Screen Primary High-Throughput Screen (e.g., colorimetric or fluorescent assay) Library->Primary_Screen Hit_Identification Hit Identification (Active Substrates) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (Confirmation of activity) Hit_Identification->Secondary_Assay Kinetic_Analysis Detailed Kinetic Analysis (Determine kcat, Km) Secondary_Assay->Kinetic_Analysis Structural_Studies Structural Studies (Co-crystallization with enzyme) Secondary_Assay->Structural_Studies Final_Characterization Final Characterization Kinetic_Analysis->Final_Characterization Structural_Studies->Final_Characterization

References

Allosteric Regulation of 6-Phosphogluconate Dehydrogenase by its Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric regulation of 6-phosphogluconate dehydrogenase (6PGDH) by its substrate, 6-phosphogluconate (6PG). It includes quantitative data from various studies, detailed experimental protocols, and visualizations to elucidate the complex regulatory mechanism of this key enzyme in the pentose phosphate pathway.

Homotropic Allosteric Regulation: A Dual Role for 6-Phosphogluconate

Experimental evidence reveals that 6-phosphogluconate (6PG) acts as a homotropic allosteric modulator of 6-phosphogluconate dehydrogenase (6PGDH), exhibiting both activating and inhibitory effects depending on its concentration. At low concentrations, 6PG can bind to an allosteric site on the enzyme, inducing a conformational change that enhances the catalytic efficiency of the active site. Conversely, at higher concentrations, 6PG acts as a competitive inhibitor by binding to the active site.[1][2] This dual regulatory mechanism allows for fine-tuning of the pentose phosphate pathway in response to metabolic demands.

Studies on 6PGDH from various organisms, including Candida utilis and sheep liver, have demonstrated this allosteric activation.[1][2] In the reverse reaction, the reductive carboxylation of ribulose-5-phosphate (Ru5P), low concentrations of 6PG have been shown to decrease the Michaelis constant (Km) for Ru5P, signifying an increase in the enzyme's affinity for its substrate and thus an activating effect.[1]

Comparative Kinetic Data

The following table summarizes the kinetic parameters of 6PGDH from different sources, highlighting the impact of its substrate, 6-phosphogluconate.

Organism SourceSubstrate(s)K_m (µM)V_max (U/mg protein)NotesReference
Rat Small Intestine6-Phosphogluconate595 ± 2138.91 ± 1.92-[3]
NADP53.03 ± 1.99[3]
Bass Liver6-Phosphogluconate26.66Not specified[4]
NADP0.88[4]

Effect of 6-Phosphogluconate on the Reverse Reaction of Candida utilis 6PGDH

ConditionDeuterium Isotope Effect on V/K (D(V/K))Deuterium Isotope Effect on V (D(V))ImplicationReference
In the absence of 6PG1.682.46A slow step preceding the chemical process is rate-limiting.[1][5]
In the presence of 6PG2.841.38The rate-limiting step follows the isotope-sensitive chemical step, indicating a change in the kinetic mechanism and activation.[1][5]

Experimental Protocols

Kinetic Analysis of 6PGDH

A common method to determine the kinetic parameters of 6PGDH involves a spectrophotometric assay.

Principle: The activity of 6PGDH is measured by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified 6PGDH enzyme

  • Tris-HCl buffer (or other suitable buffer, e.g., triethanolamine)

  • 6-Phosphogluconate (substrate)

  • NADP+ (coenzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, NADP+, and the enzyme in a cuvette.

  • Initiate the reaction by adding varying concentrations of the substrate, 6-phosphogluconate.

  • Immediately measure the change in absorbance at 340 nm over time.

  • The initial reaction velocity (V₀) is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Repeat the experiment with different concentrations of 6-phosphogluconate and NADP+.

  • The kinetic parameters, K_m and V_max, are then determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis, or by using a linear transformation such as the Lineweaver-Burk plot.

Investigating Allosteric Regulation

To study the allosteric effects of 6PG, the kinetic assay described above can be modified.

Procedure for studying the forward reaction:

  • It is inherently challenging to study the activation in the forward reaction as 6PG is the substrate. However, substrate inhibition at high concentrations can be observed by using a wide range of 6PG concentrations and observing a decrease in reaction velocity at concentrations well above the K_m.

Procedure for studying the reverse reaction (reductive carboxylation):

  • The reaction mixture contains buffer, NADPH, and ribulose-5-phosphate.

  • The reaction is initiated by the addition of the enzyme.

  • The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • To investigate the allosteric effect of 6PG, varying low concentrations of 6PG are included in the reaction mixture, and the effect on the K_m of ribulose-5-phosphate is determined.

Visualizing the Allosteric Regulation

The following diagrams illustrate the proposed mechanism of allosteric regulation and a typical experimental workflow.

Allosteric_Regulation cluster_enzyme 6PGDH Dimer cluster_active Activated State E1 Subunit 1 (Inactive) E1_active Subunit 1 (Active) E1->E1_active Conformational change E2 Subunit 2 (Inactive) SixPG_low Low [6PG] SixPG_low->E1 Binds to allosteric site SixPG_high High [6PG] SixPG_high->E1_active Binds to active site E2_active Subunit 2 (Active) E1_active->E2_active Promotes activation Inhibited Inhibited State E1_active->Inhibited Competitive inhibition Experimental_Workflow start Start: Purified 6PGDH prepare_mix Prepare Reaction Mixture (Buffer, NADP+) start->prepare_mix vary_6pg Vary [6-Phosphogluconate] prepare_mix->vary_6pg initiate_reaction Initiate Reaction vary_6pg->initiate_reaction measure_abs Measure Absorbance at 340 nm initiate_reaction->measure_abs calculate_velocity Calculate Initial Velocity (V₀) measure_abs->calculate_velocity analyze_data Data Analysis (Michaelis-Menten kinetics) calculate_velocity->analyze_data determine_params Determine K_m and V_max analyze_data->determine_params

References

Safety Operating Guide

Essential Disposal Protocol for 6-phospho-2-dehydro-D-gluconate(1-)

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

PPE ItemSpecification
GlovesNitrile or latex gloves, inspected before use.
Eye ProtectionSafety glasses or goggles.
Lab CoatStandard laboratory coat.

Handle the waste material in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of 6-phospho-2-dehydro-D-gluconate(1-) waste.

  • Waste Identification and Segregation:

    • Treat 6-phospho-2-dehydro-D-gluconate(1-) as a non-hazardous chemical waste unless it is mixed with other hazardous materials.

    • If the compound is in a solution, identify all other components of the mixture to determine the appropriate waste stream.

    • Do not mix this waste with hazardous chemical waste streams such as halogenated solvents, heavy metals, or strong acids and bases.

  • Containerization:

    • Place the waste in a clearly labeled, leak-proof container.

    • The container label should include:

      • The full chemical name: "6-phospho-2-dehydro-D-gluconate(1-)"

      • The concentration (if in solution).

      • The date of accumulation.

      • The hazard class (e.g., "Non-hazardous chemical waste").

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Dispose of the waste through your institution's official chemical waste disposal program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-phospho-2-dehydro-D-gluconate(1-).

start Start: Waste containing 6-phospho-2-dehydro-D-gluconate(1-) is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed non_hazardous_path Segregate as Non-Hazardous Chemical Waste is_mixed->non_hazardous_path No hazardous_path Segregate as Hazardous Chemical Waste is_mixed->hazardous_path Yes label_container Label container with contents and hazards non_hazardous_path->label_container hazardous_path->label_container store_waste Store in designated waste accumulation area label_container->store_waste dispose Dispose through institutional chemical waste program store_waste->dispose end End of Disposal Process dispose->end

Disposal decision workflow for 6-phospho-2-dehydro-D-gluconate(1-).

Experimental Protocols Cited

While no specific experimental protocols for the disposal of 6-phospho-2-dehydro-D-gluconate(1-) were found, the general procedures outlined are based on standard laboratory practices for handling non-hazardous chemical waste. For instance, safety data sheets for related compounds advise to "Dispose of contents/container to an approved waste disposal plant".[1][2] This general instruction forms the basis of the recommended disposal pathway. Furthermore, the handling precautions are derived from safety information for similar biochemicals, which recommend avoiding dust formation and using personal protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-phospho-2-dehydro-D-gluconate(1-)
Reactant of Route 2
6-phospho-2-dehydro-D-gluconate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.